1-Methyl-1H-pyrrol-2(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2H-pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-6-4-2-3-5(6)7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGGRTWHRJRQKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336725 | |
| Record name | 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13950-21-5 | |
| Record name | 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-pyrrol-2(5H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 1-Methyl-1H-pyrrol-2(5H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines key synthetic strategies, providing detailed experimental protocols, quantitative data, and mechanistic insights to aid in the laboratory-scale production of this target molecule.
Introduction
This compound, also known as 1-methyl-3-pyrrolin-2-one, is an unsaturated lactam. Its structure, featuring a five-membered ring with a conjugated system, makes it a valuable synthon for the elaboration of more complex molecular architectures. This guide explores the most pertinent and scientifically vetted pathways for its synthesis, with a focus on practicality and reproducibility in a research setting.
Core Synthesis Pathways
Two principal synthetic strategies have been identified for the preparation of this compound:
-
Synthesis from Maleic Anhydride via N-Methylmaleimide: This two-step approach involves the initial formation of N-methylmaleimide from maleic anhydride and methylamine, followed by a selective reduction of one of the carbonyl groups.
-
The Paal-Knorr Synthesis: A classical method for pyrrole synthesis, this pathway can be adapted to produce the desired pyrrolin-2-one from a suitable 1,4-dicarbonyl precursor and methylamine.
This guide will focus on the first pathway, as it is well-documented and offers a clear, reproducible route to the target compound.
Pathway 1: Synthesis from Maleic Anhydride
This pathway is divided into two main experimental procedures: the synthesis of the intermediate, N-methylmaleimide, and its subsequent selective reduction.
Part A: Synthesis of N-Methylmaleimide
The synthesis of N-methylmaleimide is achieved through the reaction of maleic anhydride with methylamine to form the corresponding maleamic acid, which is then cyclized via dehydration.
Reaction Scheme:
Caption: Synthesis of N-Methylmaleimide from Maleic Anhydride.
Experimental Protocol:
A procedure adapted from the synthesis of N-ethylmaleimide can be employed.[1]
-
Reagents and Materials:
-
Maleic anhydride (1.0 eq)
-
Methylamine hydrochloride (1.5 eq)
-
Potassium acetate (1.5 eq)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add maleic anhydride, potassium acetate, and glacial acetic acid.
-
Add methylamine hydrochloride to the mixture.
-
Heat the reaction mixture to reflux (approximately 100-120 °C) and stir for 4-6 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a cold saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield N-methylmaleimide.
-
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | High | [1] |
| Purity | >95% (after purification) | Assumed based on similar procedures |
Part B: Selective Reduction of N-Methylmaleimide
The crucial step in this pathway is the selective reduction of one of the two carbonyl groups of N-methylmaleimide to a methylene group, yielding the desired this compound. This can be achieved using a regioselective reducing agent. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation.[2][3]
Reaction Scheme:
Caption: Selective Reduction of N-Methylmaleimide.
Experimental Protocol:
This protocol is based on the regioselective reduction of maleimide derivatives.[2][3]
-
Reagents and Materials:
-
N-Methylmaleimide (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.0 - 1.5 eq)
-
Methanol or Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve N-methylmaleimide in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions to the cooled solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | Moderate to Good | [2][3] |
| Purity | >98% (after chromatography) | Assumed based on similar procedures |
Spectroscopic Data for this compound
The structural confirmation of the synthesized this compound is typically performed using a combination of spectroscopic techniques.
| Spectroscopy | Expected Signals |
| ¹H NMR | δ ~ 6.8-7.0 ppm (m, 1H, -CH=), δ ~ 5.8-6.0 ppm (m, 1H, =CH-CO-), δ ~ 3.2-3.4 ppm (t, 2H, -CH₂-), δ ~ 2.9-3.1 ppm (s, 3H, N-CH₃) |
| ¹³C NMR | δ ~ 170-175 ppm (C=O), δ ~ 145-150 ppm (-CH=), δ ~ 125-130 ppm (=CH-CO-), δ ~ 40-45 ppm (-CH₂-), δ ~ 25-30 ppm (N-CH₃) |
| IR (cm⁻¹) | ~1680-1700 (C=O, amide), ~1620-1640 (C=C) |
| MS (m/z) | 97.05 [M]⁺ |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Alternative Pathway: The Paal-Knorr Synthesis
The Paal-Knorr synthesis provides a convergent approach to pyrrole derivatives.[4][5][6][7] For the synthesis of this compound, a 1,4-dicarbonyl compound that can lead to the unsaturated lactam is required. A potential precursor is a derivative of succinaldehyde or a related compound.
Generalized Reaction Scheme:
Caption: Paal-Knorr Synthesis of a Pyrrolin-2-one.
Discussion:
Conclusion
This technical guide has detailed a robust and reproducible two-step synthesis of this compound starting from maleic anhydride. The pathway, involving the formation and subsequent selective reduction of N-methylmaleimide, offers a clear and scalable route for researchers. The provided experimental protocols and expected data will aid in the successful synthesis and characterization of this valuable heterocyclic building block. Further exploration into alternative routes, such as a modified Paal-Knorr synthesis, may provide additional synthetic strategies in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective reduction of maleimide and citraconimide derivatives: general preparation of 5-hydroxy-1,5-dihydropyrrol-2-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. rgmcet.edu.in [rgmcet.edu.in]
Spectroscopic and Synthetic Profile of 1-Methyl-1H-pyrrol-2(5H)-one
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1-Methyl-1H-pyrrol-2(5H)-one (CAS 13950-21-5), a heterocyclic compound of interest to researchers in drug development and organic synthesis. Due to the limited availability of public spectroscopic data, this document outlines the expected spectral characteristics based on its chemical structure and provides generalized experimental protocols for its synthesis and analysis.
Chemical Structure and Properties
Chemical Name: this compound Alternative Name: 1-Methyl-1,5-dihydro-2H-pyrrol-2-one CAS Number: 13950-21-5 Molecular Formula: C₅H₇NO[1] Molecular Weight: 97.12 g/mol [1][2]
Structure:
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 6.0 - 7.5 | m | 2H | -CH=CH- |
| ~ 3.5 | s | 2H | -CH₂- |
| ~ 2.9 | s | 3H | N-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~ 170 - 180 | C=O (Lactam) |
| ~ 125 - 140 | -CH=CH- |
| ~ 40 - 50 | -CH₂- |
| ~ 25 - 35 | N-CH₃ |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 1680 - 1720 | C=O (Lactam) |
| ~ 1600 - 1650 | C=C Stretch |
| ~ 2850 - 3000 | C-H Stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z Value | Interpretation |
| 97 | [M]⁺ Molecular Ion |
| 82 | [M - CH₃]⁺ |
| 69 | [M - CO]⁺ |
| 54 | [M - CH₃ - CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A potential synthetic route to this compound involves the lactamization of a suitable γ-amino acid precursor. A plausible method is the reductive amination of a γ-keto acid followed by intramolecular cyclization.
Example Protocol:
-
Reductive Amination: To a solution of a suitable γ-keto acid (e.g., levulinic acid) in methanol, add an equimolar amount of methylamine.
-
Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.
-
Add a reducing agent, such as sodium borohydride, portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Cyclization: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 4-5.
-
Heat the mixture to reflux for 4-6 hours to promote lactamization.
-
Work-up and Purification: Cool the reaction mixture and neutralize it with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation.
Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 0-10 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 0-200 ppm and a longer acquisition time or a higher number of scans compared to ¹H NMR.
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics and a general synthetic approach for this compound. While experimental data remains scarce in the public domain, the information presented here serves as a valuable resource for researchers and professionals in the fields of drug discovery and chemical synthesis, enabling them to anticipate spectral features and devise appropriate analytical and synthetic strategies.
References
1-Methyl-1H-pyrrol-2(5H)-one IUPAC name and structure
Executive Summary: This document provides a comprehensive technical overview of 1-Methyl-1H-pyrrol-2(5H)-one, a heterocyclic compound of interest in chemical synthesis and potentially in drug discovery. It details the compound's chemical identity, structure, physicochemical properties, and predicted spectroscopic data. Furthermore, this guide outlines a detailed experimental protocol for its synthesis via N-methylation and discusses the broader biological significance of the pyrrolone scaffold. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams to support researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Structure
This compound is a five-membered lactam (a cyclic amide) and a derivative of pyrrole. The core structure is a pyrrolone ring, which is a five-membered ring containing a nitrogen atom and a ketone group. The nomenclature specifies a methyl group attached to the nitrogen atom (position 1) and indicates the location of the double bond and the carbonyl group within the ring.
IUPAC Name: 1-methyl-1,5-dihydro-2H-pyrrol-2-one.[1]
Synonyms:
-
1-methyl-2H-pyrrol-5-one[2]
-
1-methyl-3-pyrrolin-2-one
-
1,5-dihydro-1-methyl-2H-Pyrrol-2-one[2]
-
N-Methyl-Δ3-pyrrolinone
Chemical Structure:
The structure consists of a 5-membered ring with a double bond between C3 and C4. A carbonyl group is at position C2, and a methyl group is attached to the nitrogen atom at position N1.
Physicochemical Properties
This table summarizes the key physicochemical properties of this compound. The data is compiled from chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 13950-21-5 | [1][3][4] |
| Molecular Formula | C₅H₇NO | [3][4] |
| Molecular Weight | 97.12 g/mol | [1][4] |
| Physical Form | Solid, semi-solid, or liquid | [1] |
| Purity | Typically ≥95% | [1][3] |
| InChI Key | VHGGRTWHRJRQKU-UHFFFAOYSA-N | [1][3] |
| SMILES | CN1CC=CC1=O | [2] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |
Spectroscopic Data (Predicted)
Detailed experimental spectra for this specific compound are not widely published. The following table outlines the predicted spectroscopic characteristics based on its chemical structure, which are essential for its identification and characterization during synthesis and analysis.
| Spectroscopy Type | Predicted Characteristics |
| ¹H NMR | δ (ppm) ≈ 2.9-3.1 (s, 3H, N-CH₃)δ (ppm) ≈ 3.8-4.0 (t, 2H, -CH₂-)δ (ppm) ≈ 6.0-6.2 (m, 1H, =CH-)δ (ppm) ≈ 7.2-7.4 (m, 1H, =CH-) |
| ¹³C NMR | δ (ppm) ≈ 175-178 (C=O)δ (ppm) ≈ 145-150 (=CH-)δ (ppm) ≈ 125-130 (=CH-)δ (ppm) ≈ 50-55 (-CH₂-)δ (ppm) ≈ 25-30 (N-CH₃) |
| Infrared (IR) | ν (cm⁻¹) ≈ 1680-1720 (C=O stretch, strong)ν (cm⁻¹) ≈ 1640-1680 (C=C stretch)ν (cm⁻¹) ≈ 2850-3000 (C-H stretch) |
| Mass Spectrometry (MS) | m/z = 97 [M]⁺Likely fragments: m/z = 69 [M-CO]⁺, m/z = 82 [M-CH₃]⁺ |
Synthesis and Experimental Protocols
Pyrrolone scaffolds are valuable in medicinal chemistry, and various synthetic routes have been developed.[5] The synthesis of this compound can be efficiently achieved through the N-methylation of its parent compound, 1H-pyrrol-2(5H)-one.
Detailed Experimental Protocol:
-
Objective: To synthesize this compound via N-alkylation.
-
Materials:
-
1H-pyrrol-2(5H)-one (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Iodomethane (Methyl Iodide, CH₃I) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of 1H-pyrrol-2(5H)-one (1.0 eq) in anhydrous THF to the suspension.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature for an additional 30 minutes to ensure complete deprotonation.
-
Cool the mixture back down to 0°C and add iodomethane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
-
Characterization:
-
Confirm the structure and purity of the isolated product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, comparing the results with the predicted data.
-
Biological Activity and Potential Applications
While specific biological activities for this compound are not extensively documented, the pyrrole and pyrrolone scaffolds are recognized as important pharmacophores in a wide range of biologically active molecules.[6][7]
-
Broad Pharmacological Potential: Pyrrole derivatives are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and anti-cancer properties.[5][8] The pyrrole ring serves as a versatile template for developing lead compounds in drug discovery.[7]
-
Natural Products: The core structure is found in numerous natural products that exhibit potent biological effects, highlighting its significance as a privileged scaffold.
-
Synthetic Building Block: Due to its chemical functionalities, this compound can serve as a valuable building block in the synthesis of more complex molecules and novel chemical entities for pharmaceutical and materials science research. The presence of the lactam, the double bond, and the adjacent methylene group provides multiple sites for further chemical modification.
Conclusion
This compound is a well-defined heterocyclic compound with clear synthetic accessibility. While its direct biological applications are still an area for exploration, its structural relation to the broadly active pyrrolone family makes it a compound of interest for medicinal chemistry and synthetic organic chemistry. The data and protocols provided in this guide offer a foundational resource for researchers working with this molecule, enabling its reliable synthesis, characterization, and further investigation in various scientific domains.
References
- 1. This compound | 13950-21-5 [sigmaaldrich.com]
- 2. 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- | C5H7NO | CID 535819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. CAS 13950-21-5 | this compound - Synblock [synblock.com]
- 5. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 7. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In-Depth Technical Guide: 1-Methyl-1H-pyrrol-2(5H)-one (CAS 13950-21-5)
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Methyl-1H-pyrrol-2(5H)-one (CAS 13950-21-5). It is intended for researchers, scientists, and drug development professionals interested in the characteristics and potential applications of this heterocyclic organic compound. While direct biological activity and detailed experimental data for this specific molecule are not extensively available in the public domain, this guide also explores the known biological activities of the broader pyrrol-2-one chemical class to highlight potential areas of research and application.
Chemical and Physical Properties
This compound is a heterocyclic compound featuring a five-membered lactam ring.[1][2] The presence of a carbonyl group and a nitrogen atom within the ring structure contributes to its chemical reactivity and potential for various organic transformations.[2] It is also known by several synonyms, including 1-methyl-2H-pyrrol-5-one and 1-methyl-3-pyrrolin-2-one.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 13950-21-5 | [2] |
| Molecular Formula | C₅H₇NO | [2][3] |
| Molecular Weight | 97.12 g/mol | [4][5] |
| IUPAC Name | 1-methyl-1,5-dihydro-2H-pyrrol-2-one | [6] |
| Physical Form | Solid, semi-solid, or liquid | [6] |
| Boiling Point | 100 °C at 0.15 mmHg | [7] |
| Storage Temperature | 2-8°C, sealed in a dry place | [6] |
| Purity (typical) | >95% | [3] |
| InChI Key | VHGGRTWHRJRQKU-UHFFFAOYSA-N | [3][6] |
Safety and Handling
This compound is classified with the GHS07 pictogram, indicating that it can be harmful.[6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Biological Activity and Potential Applications
The broader class of pyrrol-2-one derivatives has been investigated for a range of therapeutic applications, including:
-
Anticancer Activity: Derivatives of 5-hydroxy-1H-pyrrol-2-(5H)-one have been shown to possess strong anti-proliferative activity in multiple cancer cell lines.[8][9] Mechanistic studies on some of these derivatives indicate they can induce S-phase cell cycle arrest and apoptosis, with some effects being partially dependent on the p53 tumor suppressor protein.[8][9]
-
Antibacterial and Antifungal Properties: The pyrrol-2-one nucleus is present in various compounds that exhibit antimicrobial activity.[10][11] Studies on substituted pyrrole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[10]
-
Enzyme Inhibition: The pyrrole structural motif is found in inhibitors of several key enzymes. For instance, derivatives of 1H-pyrrole-2,5-dione have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors.[12] The broader pyrrole class has also been explored for the inhibition of enoyl-ACP reductase and dihydrofolate reductase (DHFR).[13]
-
Anxiolytic Activity: Certain substituted 1H-pyrrole-2,5-diones have been evaluated for their potential as anxiolytic agents.[14]
The diverse biological activities of pyrrol-2-one derivatives underscore the importance of this chemical scaffold in medicinal chemistry. This compound represents a simple, foundational structure within this class, making it an ideal candidate for further derivatization and biological screening.
Experimental Protocols and Methodologies
While specific experimental protocols for this compound are not available, the following sections describe general methodologies commonly used to evaluate the biological activities of pyrrol-2-one derivatives. These can serve as a starting point for designing experiments with the target compound.
General Workflow for In Vitro Biological Screening
The initial assessment of a novel compound typically involves a series of in vitro assays to determine its biological activity and cytotoxicity.
References
- 1. chemscene.com [chemscene.com]
- 2. CAS 13950-21-5: 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- [cymitquimica.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. CAS 13950-21-5 | this compound - Synblock [synblock.com]
- 6. This compound | 13950-21-5 [sigmaaldrich.com]
- 7. This compound [myskinrecipes.com]
- 8. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo Evaluation of Substituted -1H-Pyrrole-2,5- Diones as Anxiolytic-Agents [jscimedcentral.com]
An In-depth Technical Guide to the Reactivity of the Lactam Ring in 1-Methyl-1H-pyrrol-2(5H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-1H-pyrrol-2(5H)-one, a derivative of the γ-lactam family, is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its structure, featuring a five-membered ring containing an amide bond (lactam), an endocyclic double bond, and a methyl-substituted nitrogen, presents a unique combination of reactive sites. The reactivity of the lactam ring is governed by the interplay between the electrophilic carbonyl carbon, the nucleophilic nitrogen (though substituted), the acidic α-protons, and the conjugated double bond. This guide provides a comprehensive overview of the chemical reactivity of this compound, with a focus on transformations of the lactam ring. It includes detailed experimental protocols, quantitative data, and logical diagrams to facilitate its application in research and development.
Physicochemical and Structural Properties
This compound is a derivative of 2-pyrrolidone, also known as γ-butyrolactam. The introduction of a methyl group on the nitrogen and an unsaturated bond in the ring modifies its chemical properties.
| Property | Data | Reference |
| Molecular Formula | C₅H₇NO | [1][2] |
| Molecular Weight | 97.12 g/mol | [1][2] |
| CAS Number | 13950-21-5 | [2] |
| IUPAC Name | 1-methyl-1,5-dihydro-2H-pyrrol-2-one | |
| Physical Form | Solid, semi-solid, or liquid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [3] |
Core Reactivity of the Lactam Ring
The chemical behavior of this compound is dictated by several reactive centers within its structure. The lactam functionality, characterized by amide resonance, influences the reactivity of the carbonyl group and the adjacent atoms.
Figure 1: Key reactive sites of this compound.
Reactions at the Carbonyl Group (C2)
The carbonyl group of the lactam is an electrophilic center, susceptible to attack by nucleophiles. However, due to amide resonance, it is less reactive than a typical ketone.[4] Reactions often require strong nucleophiles or activation of the carbonyl.
Reduction: The carbonyl can be reduced to a hydroxyl group or completely to a methylene group using appropriate reducing agents. Lithium borohydride (LiBH₄) is effective for the reduction of γ-lactams to the corresponding pyrrolidines.[4]
Reactions at the α-Carbon (C5)
The methylene protons at the C5 position, adjacent to the carbonyl group, are acidic. They can be deprotonated by a strong base to form a nucleophilic enolate. This enolate is a key intermediate that can react with a variety of electrophiles, enabling C-C bond formation at the α-position.[4] While direct experimental data for this compound is limited, studies on its saturated analog, N-methyl-2-pyrrolidone (NMP), demonstrate this reactivity. For instance, NMP reacts with aldehydes in the presence of a nickel catalyst to form α-arylidene and γ-hydroxy substituted products.[5]
Reactions involving the Endocyclic Double Bond (C3-C4)
The α,β-unsaturated nature of the lactam ring makes the C3 position an electrophilic site for nucleophilic conjugate addition (Michael addition).[4] This allows for the introduction of a wide range of functional groups at the β-position relative to the carbonyl.
Experimental Protocols
The following sections provide detailed methodologies for key reactions, adapted from literature on similar γ-lactam structures.
Protocol: Reduction of a γ-Lactam with LiBH₄
This protocol describes the general procedure for the reduction of a 2-pyrrolidinone derivative to the corresponding pyrrolidine.[4]
Materials:
-
Substituted 2-pyrrolidinone (0.656 mmol)
-
Lithium borohydride (LiBH₄, 0.656 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
20% aqueous solution of acetic acid
-
Saturated aqueous solution of Na₂CO₃
-
Ethyl acetate
-
Brine
-
Na₂SO₄
Procedure:
-
Suspend LiBH₄ (0.656 mmol) in dry THF (0.5 mL) in a two-necked flask under an argon atmosphere at room temperature.[4]
-
Add a solution of the 2-pyrrolidinone (0.656 mmol) in dry THF (1.5 mL) dropwise to the suspension.[4]
-
Stir the reaction mixture for 10 hours at room temperature.[4]
-
Cool the reaction to 0 °C and carefully quench by the dropwise addition of a 20% aqueous solution of acetic acid until gas evolution ceases.[4]
-
Neutralize the excess acetic acid with a small quantity of saturated Na₂CO₃ solution.[4]
-
Evaporate the organic solvent under reduced pressure.[4]
-
Dissolve the residue in ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.[4]
-
Purify the product by column chromatography.[4]
Figure 2: Experimental workflow for the reduction of a γ-lactam.
Protocol: Nickel-Catalyzed Reaction of NMP with Aldehydes
This protocol details a method for synthesizing α-arylidene and γ-hydroxy-substituted N-methyl-2-pyrrolidones, highlighting the reactivity of the α-carbon.[5] This reaction is performed on the saturated analog, N-methyl-2-pyrrolidone (NMP), but provides a valuable model for potential C-H functionalization reactions.
Materials:
-
N-methyl-2-pyrrolidone (NMP, reactant and solvent)
-
Aldehyde (1.0 mmol)
-
Ni(glyme)Cl₂ (0.05 mmol)
-
Tetrabutylammonium iodide (TBAI, 0.1 mmol)
-
tert-Butyl hydroperoxide (TBHP, 3.0 mmol)
Procedure:
-
Combine the aldehyde (1.0 mmol), Ni(glyme)Cl₂ (0.05 mmol), and TBAI (0.1 mmol) in a reaction vessel.[5]
-
Add NMP (15.0 mmol) to the mixture.[5]
-
Add TBHP (3.0 mmol) to the reaction mixture.[5]
-
Heat the reaction at 120 °C for 24 hours.[5]
-
Upon completion, cool the reaction and purify the product using appropriate chromatographic techniques.
Quantitative Data Summary
The following table summarizes yield data for the nickel-catalyzed reaction between N-methyl-2-pyrrolidone (NMP) and various aldehydes, demonstrating the feasibility of functionalization at the α-carbon.[5]
| Entry | Aldehyde Substrate | Yield (%) |
| 1 | Benzaldehyde | 80 |
| 2 | 4-Methylbenzaldehyde | 76 |
| 3 | 4-Methoxybenzaldehyde | 72 |
| 4 | 4-Chlorobenzaldehyde | 85 |
| 5 | 2-Naphthaldehyde | 68 |
| 6 | Cinnamaldehyde | 55 |
Data sourced from a study on N-methyl-2-pyrrolidone (the saturated analog).[5]
Mechanistic Pathways
The reactivity at the α-carbon (C5) proceeds through the formation of a key enolate intermediate.
Figure 3: Logical pathway for electrophilic substitution at the α-carbon.
Conclusion
This compound possesses a versatile lactam ring with multiple, distinct reactive sites. The electrophilic carbonyl carbon, the acidic α-protons, and the conjugated double bond provide diverse opportunities for chemical modification. Understanding these reaction pathways, including reduction, enolate formation, and conjugate addition, is crucial for leveraging this scaffold in the synthesis of novel chemical entities for pharmaceutical and materials science applications. While direct studies on this specific molecule are not abundant, its reactivity can be reliably inferred from the well-established chemistry of γ-lactams and its saturated analog, N-methyl-2-pyrrolidone.
References
1-Methyl-1H-pyrrol-2(5H)-one molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-Methyl-1H-pyrrol-2(5H)-one. The information is curated for professionals in research and development, with a focus on structured data presentation and methodological insights.
Core Molecular Data
This compound is a heterocyclic organic compound. Its fundamental molecular attributes are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇NO | [1][2] |
| Molecular Weight | 97.12 g/mol | [2] |
| CAS Number | 13950-21-5 | [1][2] |
| IUPAC Name | 1-methyl-1,5-dihydro-2H-pyrrol-2-one | |
| Canonical SMILES | CN1CC=CC1=O | |
| InChI Key | VHGGRTWHRJRQKU-UHFFFAOYSA-N | [1] |
Physicochemical Properties
| Property | Value | Source(s) |
| Physical State | Liquid (at 2-8°C) | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | Sealed in a dry environment at 2-8°C |
Synthesis Protocols
A plausible synthetic route could involve the cyclization of an appropriate N-methylated amino acid derivative or a related open-chain precursor. Below is a generalized experimental workflow that illustrates the key steps in synthesizing N-substituted pyrrolinones.
Spectroscopic Data
Detailed spectroscopic data for this compound is not extensively published. However, characteristic spectral features can be inferred from related structures. For the closely related aromatic compound, 1-methylpyrrole, the proton NMR (¹H NMR) spectrum shows distinct signals for the methyl protons and the protons on the pyrrole ring. It is expected that this compound would exhibit signals corresponding to the N-methyl group, the two methylene protons, and the two vinyl protons of the pyrrolinone ring. Mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight.
Biological Activity and Potential Applications
There is limited direct research on the biological activity of this compound. However, the pyrrole and pyrrolinone scaffolds are present in numerous biologically active natural products and synthetic compounds, suggesting potential areas for investigation.
-
Anti-inflammatory Properties: Derivatives of 1H-pyrrole-2,5-dione have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This suggests that related pyrrolinone structures could be explored for anti-inflammatory activity.
-
Antifungal and Antibacterial Activity: Various N-substituted pyrrole derivatives have demonstrated significant antifungal and antibacterial properties. For instance, some 1-methyl-2,5-diaryl-1H-pyrroles have shown potent activity against Candida species.[3] The pyrrole ring is a key component in compounds being developed as new potential antibacterial drugs.
-
Anticancer Research: The pyrrole scaffold is a constituent of several compounds with reported anti-tumor properties against various human cancer cell lines.
It is important to note that these activities are reported for structurally related compounds, and further research is necessary to determine if this compound exhibits similar biological effects. The logical relationship for exploring the potential bioactivity of this compound is outlined in the following diagram.
Conclusion
This compound is a simple heterocyclic compound whose full biological potential remains to be elucidated. The prevalence of the pyrrole and pyrrolinone cores in pharmacologically active molecules suggests that this compound could serve as a valuable building block or a candidate for biological screening in various therapeutic areas, particularly in the development of novel anti-inflammatory, antimicrobial, and anticancer agents. Further research into its synthesis, characterization, and biological evaluation is warranted.
References
An In-depth Technical Guide to the Solubility of 1-Methyl-1H-pyrrol-2(5H)-one in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methyl-1H-pyrrol-2(5H)-one, a compound widely known in industrial and academic settings as N-Methyl-2-pyrrolidone (NMP). Esteemed for its properties as a polar aprotic solvent, NMP's interaction with various organic solvents is a critical parameter in its application across diverse fields, including petrochemical processing, polymer manufacturing, and pharmaceutical formulations.[1][2][3][4]
With its 5-membered lactam structure, NMP is a colorless liquid, though it may appear yellow when impure.[1] It is recognized for its high boiling point, low freezing point, and chemical and thermal stability.[3][4] A key attribute of NMP is its broad miscibility with a wide array of organic and inorganic compounds.[3]
Solubility Profile of this compound (NMP)
Extensive literature review indicates that this compound exhibits high solubility and is often described as being completely miscible with a wide range of common organic solvents. Miscibility implies that the solute and solvent can be mixed in all proportions without phase separation. This property is a cornerstone of NMP's utility as a versatile solvent.[1][3][4]
The following table summarizes the qualitative solubility of NMP in various classes of organic solvents. While precise quantitative data (g/100mL or mol/L) is not extensively reported due to its high miscibility, the information provided is crucial for practical applications.
| Solvent Class | Representative Solvents | Solubility/Miscibility |
| Alcohols | Ethanol, Methanol | Miscible |
| Ketones | Acetone | Miscible |
| Ethers | Diethyl ether | Soluble[1] |
| Esters | Ethyl acetate | Soluble[1] |
| Aromatic Hydrocarbons | Benzene, Toluene | Soluble[1] |
| Chlorinated Hydrocarbons | Chloroform | Soluble[1] |
| Glycol Ethers | Miscible | |
| Water | Miscible (>=10 g/100 mL at 20 °C)[2] |
Experimental Protocol for Determining Solubility
For novel solvent systems or to quantitatively assess solubility where miscibility is not assumed, a standardized experimental protocol is essential. The following methodology provides a robust framework for determining the solubility of a compound like this compound.
Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The excess solid is crucial to ensure that the solution reaches saturation.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, depending on the solvent and solute. Preliminary studies are recommended to determine the time to reach equilibrium.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the mixture to stand undisturbed at the constant temperature for a period to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.
-
Immediately filter the withdrawn sample using a syringe filter compatible with the solvent to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.
-
Perform multiple measurements to ensure accuracy and precision.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent (g/100mL) or moles per liter (mol/L).
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a compound.
This guide provides foundational knowledge on the solubility of this compound in common organic solvents, highlighting its broad miscibility. The provided experimental protocol offers a standardized approach for researchers requiring precise solubility data in their specific applications.
References
Methodological & Application
Application Note and Experimental Protocol: Synthesis of 1-Methyl-1H-pyrrol-2(5H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1-Methyl-1H-pyrrol-2(5H)-one, a valuable solvent and intermediate in organic synthesis. The presented method is a one-pot procedure involving the cyclization of γ-aminobutyric acid (GABA) and subsequent N-methylation using methanol. This approach, adapted from a sustainable chemistry protocol, offers high conversion and selectivity.[1][2][3]
Experimental Workflow
The synthesis of this compound from γ-aminobutyric acid is achieved through a one-pot reaction. The process involves the initial cyclization of GABA to 2-pyrrolidinone, which is then methylated in situ using methanol as the methylating agent. A halogen salt, such as ammonium bromide, is an effective catalyst for this transformation.[1][2][3][4]
Caption: One-pot synthesis of this compound from GABA.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the one-pot synthesis of this compound. The data is based on the catalytic methylation of the intermediate 2-pyrrolidinone with methanol.[2][5]
| Parameter | Value | Reference(s) |
| Reactants | ||
| 2-Pyrrolidinone | 1.0 g (12 mmol) | [2][5] |
| Methanol | 3.0 mL (74 mmol) | [2][5] |
| Catalyst | ||
| Ammonium Bromide (NH₄Br) | 0.6 mmol | [2][5] |
| Reaction Conditions | ||
| Temperature | 250 °C | [2][5] |
| Time | 5 hours | [2][5] |
| Pressure | 5 bar (initial atmospheric pressure in a closed autoclave) | [4] |
| Results | ||
| Conversion | High | [1][2] |
| Selectivity for NMP | > 90% | [1][3] |
Note: The synthesis can also be performed directly from GABA in a one-pot procedure under similar conditions.[4]
Detailed Experimental Protocol
This protocol details the one-pot synthesis of this compound from γ-aminobutyric acid (GABA).
Materials and Equipment:
-
γ-Aminobutyric acid (GABA)
-
Methanol (reagent grade)
-
Ammonium bromide (NH₄Br)
-
Autoclave reactor with magnetic stirring and temperature control
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a suitable autoclave reactor, place γ-aminobutyric acid (GABA), methanol, and a catalytic amount of ammonium bromide (approximately 5 mol% relative to GABA).
-
The typical reactant molar ratio would be a significant excess of methanol to act as both a reagent and a solvent.
-
-
Reaction Execution:
-
Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.
-
Open the reactor and transfer the crude reaction mixture to a distillation apparatus.
-
The excess methanol can be removed by distillation.
-
The final product, this compound (N-methylpyrrolidone), can be purified by fractional distillation.
-
Characterization:
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
Safety Precautions:
-
This reaction should be carried out in a well-ventilated fume hood.
-
The use of a high-pressure autoclave requires appropriate training and safety measures.
-
Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.
-
Methanol is flammable and toxic; handle with care.
References
- 1. Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: 1-Methyl-1H-pyrrol-2(5H)-one as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrrol-2(5H)-one, a γ-lactam, is a valuable and versatile building block in organic synthesis. Its structure, featuring a reactive cyclic amide and an activated α-carbon, allows for a variety of chemical transformations. This makes it a key starting material for the synthesis of a diverse range of heterocyclic compounds, including those with significant biological activity. This document provides detailed application notes and experimental protocols for key reactions utilizing this compound, with a focus on its application in the synthesis of medicinally relevant scaffolds.
Key Synthetic Applications
This compound can be employed in several fundamental synthetic transformations, including:
-
Aldol Condensation: The α-methylene group can be deprotonated to form an enolate, which can then react with aldehydes and ketones to form α,β-unsaturated products.
-
Michael Addition: The enolate of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition fashion.
-
[3+2] Cycloaddition: Derivatives of this compound are excellent dipolarophiles in 1,3-dipolar cycloaddition reactions, leading to the formation of complex spirocyclic systems.
These reactions open avenues to a wide array of complex molecules, most notably spiropyrrolidine-oxindoles, which have shown promising anticancer and antidiabetic properties.
Data Presentation: Synthesis of Spiropyrrolidine-Oxindoles
The [3+2] cycloaddition reaction of azomethine ylides with derivatives of this compound is a powerful method for the stereoselective synthesis of spiropyrrolidine-oxindoles. The following table summarizes representative examples of such reactions, highlighting the yields and biological activities of the products.
| Entry | Dipolarophile | Azomethine Ylide Precursors | Product | Yield (%) | Biological Activity (IC₅₀) | Reference |
| 1 | (E)-3-(4-chlorobenzylidene)-1-methylpyrrolidine-2,5-dione | Isatin, Sarcosine | Spiro[pyrrolidine-3,3'-oxindole] derivative | 85 | MCF-7: 5.89 µM | [1] |
| 2 | (E)-3-(4-methoxybenzylidene)-1-methylpyrrolidine-2,5-dione | 5-Bromoisatin, Sarcosine | Bromo-substituted Spiro[pyrrolidine-3,3'-oxindole] | 92 | HCT-116: < 3.00 µM | [1] |
| 3 | (E)-3-benzylidene-1-methylpyrrolidine-2,5-dione | Isatin, L-proline | Spiro[pyrrolizidine-3,3'-oxindole] derivative | 88 | HepG2: 7.0 ± 0.27 µM | [2] |
| 4 | (E)-3-(4-fluorobenzylidene)-1-methylpyrrolidine-2,5-dione | 5-Fluoroisatin, Sarcosine | Fluoro-substituted Spiro[pyrrolidine-3,3'-oxindole] | 90 | MDA-MB-231: 0.0018 ± 0.0004 µM | [3] |
Experimental Protocols
Protocol 1: Aldol Condensation of this compound with an Aromatic Aldehyde
This protocol describes a general procedure for the Claisen-Schmidt condensation to form a 3-ylidene-1-methyl-1H-pyrrol-2(5H)-one, a key intermediate for subsequent reactions.
Materials:
-
This compound (1.0 equiv)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.1 equiv)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
Dissolve this compound and the aromatic aldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of NaOH or KOH to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, remove the ethanol under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: [3+2] Cycloaddition for the Synthesis of a Spiropyrrolidine-Oxindole Derivative
This protocol details the one-pot, three-component reaction for the synthesis of a spiropyrrolidine-oxindole, a class of compounds with significant anticancer activity.
Materials:
-
Isatin (or a substituted derivative) (1.0 equiv)
-
Sarcosine (N-methylglycine) (1.2 equiv)
-
(E)-3-benzylidene-1-methylpyrrolidine-2,5-dione (dipolarophile) (1.0 equiv)
-
Methanol (solvent)
Procedure:
-
To a solution of the isatin derivative and sarcosine in methanol, add the (E)-3-benzylidene-1-methylpyrrolidine-2,5-dione.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The spiro-product often precipitates from the solution. Collect the solid by filtration.
-
Wash the collected solid with cold methanol and dry under vacuum to obtain the pure spiropyrrolidine-oxindole derivative.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Visualizations
Experimental Workflow for Spiropyrrolidine-Oxindole Synthesis
Caption: Workflow for the synthesis of spiropyrrolidine-oxindoles.
Signaling Pathway: Inhibition of p53-MDM2 Interaction by Spiropyrrolidine-Oxindoles
Spirooxindole derivatives have been identified as potent inhibitors of the p53-MDM2 protein-protein interaction, a key target in cancer therapy. By disrupting this interaction, these compounds can reactivate the tumor suppressor functions of p53.[3]
Caption: Mechanism of p53 reactivation by spirooxindole inhibitors.
Logical Relationship: Structure-Activity Relationship (SAR) Insights
The biological activity of spiropyrrolidine-oxindoles is highly dependent on the substituents on both the oxindole and the pyrrolidine rings.
Caption: Key structural features influencing biological activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 1-Methyl-1H-pyrrol-2(5H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Methyl-1H-pyrrol-2(5H)-one (CAS: 13950-21-5) is a heterocyclic organic compound belonging to the lactam family. Its characterization is crucial for ensuring identity, purity, and stability in research and development settings. These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the structural elucidation and purity assessment of this compound. While publicly available experimental spectra are limited, this guide provides predicted data based on the compound's structure, alongside robust, adaptable protocols.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 13950-21-5 | [1][2][3] |
| Molecular Formula | C₅H₇NO | [1][3] |
| Molecular Weight | 97.12 g/mol | [3][4][5] |
| IUPAC Name | 1-methyl-1,5-dihydro-2H-pyrrol-2-one | |
| InChI Key | VHGGRTWHRJRQKU-UHFFFAOYSA-N | [1] |
| Physical Form | Liquid or semi-solid | [1][2] |
| Purity (Typical) | >95% | [1] |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are essential for confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the different types of carbon atoms in the molecule. For this compound, four distinct signals are expected in the ¹H NMR spectrum and four in the ¹³C NMR spectrum, corresponding to its asymmetric structure.
Predicted Quantitative Data:
Table 2.1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 6.8 - 7.0 | Doublet of Triplets | 1H | H-3 (Vinyl) |
| ~ 6.0 - 6.2 | Doublet of Triplets | 1H | H-4 (Vinyl) |
| ~ 3.4 - 3.6 | Triplet | 2H | H-5 (Methylene) |
| ~ 2.9 - 3.1 | Singlet | 3H | N-CH₃ (Methyl) |
Table 2.2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 175 | C=O (Lactam Carbonyl) |
| ~ 145 | C-3 (Vinyl) |
| ~ 125 | C-4 (Vinyl) |
| ~ 45 | C-5 (Methylene) |
| ~ 25 | N-CH₃ (Methyl) |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the probe to the sample.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical Parameters: Spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (TMS at 0 ppm). Calibrate the ¹³C spectrum similarly (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to assign the peaks to the molecular structure.
-
Mass Spectrometry (MS)
Application Note: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum offers additional structural information. For this compound, the molecular ion peak should be readily observable.
Predicted Quantitative Data:
Table 2.3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Ion | Notes |
|---|---|---|
| 97.0528 | [M]⁺ | Molecular Ion (Calculated for C₅H₇NO) |
| 69 | [M - CO]⁺ | Loss of carbon monoxide |
| 82 | [M - CH₃]⁺ | Loss of the N-methyl group |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Instrument: Standard GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[6]
-
Injection: Inject 1 µL of the sample in splitless mode.
-
Temperature Program: Initial oven temperature at 50°C, hold for 1-2 minutes. Ramp the temperature at 10-15°C/min to 250°C and hold for 5 minutes.[6][7]
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: Scan from m/z 35 to 300.
-
Source Temperature: 230°C.[6]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.
-
Compare the observed mass spectrum with a library database (e.g., NIST) if available.
-
Infrared (IR) Spectroscopy
Application Note: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, key characteristic peaks include a strong absorption for the lactam carbonyl (C=O) group and absorptions for the vinyl (C=C-H) and aliphatic (C-H) bonds.
Predicted Quantitative Data:
Table 2.4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
|---|---|---|
| ~ 3100-3000 | C-H stretch (vinyl) | Medium |
| ~ 2950-2850 | C-H stretch (aliphatic) | Medium |
| ~ 1700-1680 | C=O stretch (lactam) | Strong |
| ~ 1650-1630 | C=C stretch | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
-
Sample Preparation: As the compound is a liquid or semi-solid, no special preparation is needed for ATR-FTIR.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the clean, empty crystal.
-
Sample Scan: Place a small drop of the this compound sample directly onto the ATR crystal, ensuring complete coverage.
-
Acquisition:
-
Acquire the sample spectrum.
-
Typical Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the functional groups in the molecule using correlation tables.
-
Chromatographic Techniques for Purity Analysis
Chromatographic methods are used to separate the main compound from impurities, allowing for accurate purity determination.
High-Performance Liquid Chromatography (HPLC)
Application Note: Reversed-phase HPLC (RP-HPLC) is a versatile technique for assessing the purity of small organic molecules. The compound is separated based on its polarity. For this compound, a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (acetonitrile or methanol) is a suitable starting point. A UV detector is appropriate as the conjugated system in the molecule should absorb UV light.
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water. An acidic modifier like 0.1% formic acid can be added to improve peak shape.[8][9]
-
Elution Mode: Start with an isocratic elution (e.g., 30:70 Acetonitrile:Water) or a shallow gradient (e.g., 10% to 90% Acetonitrile over 20 minutes) to screen for impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at an appropriate wavelength (e.g., 210 nm or 254 nm). A diode array detector (DAD) can be used to scan a range of wavelengths.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area (% Area).
-
The retention time of the main peak serves as an identifier for the compound under the specified conditions.
-
Visualizations
Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the complete structural characterization of a novel or synthesized compound like this compound.
Caption: A general workflow for compound characterization.
Integration of Analytical Data
This diagram shows the logical relationship between different analytical techniques to confirm the identity of this compound.
Caption: Logical flow for integrating analytical data.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. CAS 13950-21-5: 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. CAS 13950-21-5 | this compound - Synblock [synblock.com]
- 5. 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- | C5H7NO | CID 535819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tips.sums.ac.ir [tips.sums.ac.ir]
- 8. Separation of 1-Methyl-1H-pyrrole-2-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of 1H-Pyrrol-1-yloxy, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Purification of 1-Methyl-1H-pyrrol-2(5H)-one by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-1H-pyrrol-2(5H)-one, a substituted γ-lactam, is a key structural motif in numerous biologically active compounds and serves as a versatile intermediate in organic synthesis. The purity of this compound is paramount for its effective use in research and pharmaceutical development. This document provides a detailed protocol for the purification of this compound using column chromatography, a widely used and effective technique for the separation of organic compounds. The selection of an appropriate stationary and mobile phase is critical for achieving high purity.
Data Presentation
The successful purification of this compound via column chromatography is dependent on the careful selection of experimental parameters. The following table summarizes typical parameters for the purification of pyrrolidone derivatives, which can be adapted and optimized for this compound.
| Parameter | Typical Value/Range | Purpose |
| Stationary Phase | Silica Gel (70-230 mesh, 60 Å) | Adsorbent for separation based on polarity.[1] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | To elute compounds of varying polarities.[2][3][4][5] |
| Initial Eluent Composition | 95:5 to 90:10 (Hexane:Ethyl Acetate) | To elute non-polar impurities.[5] |
| Final Eluent Composition | 50:50 to 100% Ethyl Acetate | To elute the more polar product. |
| Column Loading | 1-5% of silica gel weight | To prevent overloading and ensure good separation. |
| Fraction Size | 1/3 of column volume | To collect discrete portions of the eluate for analysis.[6] |
| Monitoring | Thin-Layer Chromatography (TLC) | To track the progress of the separation. |
| Expected Purity | >98% | The target purity for subsequent applications.[2] |
Experimental Protocols
This section outlines the detailed methodology for the purification of this compound using flash column chromatography with silica gel.
Materials and Equipment:
-
Crude this compound
-
Silica gel (70-230 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Separatory funnel or pump for solvent delivery
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Glass wool or fritted disk for column
Protocol 1: Column Preparation (Slurry Packing)
-
Column Setup: Securely clamp the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed. Place a small plug of glass wool or ensure a fritted disk is at the bottom of the column to support the stationary phase.
-
Slurry Preparation: In a beaker, measure the required amount of silica gel. Add the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to the silica gel to form a slurry. The consistency should be easily pourable.
-
Packing the Column: Pour the silica gel slurry into the column in a single, continuous motion to avoid air bubbles. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing of the silica gel.
-
Equilibration: Once the silica gel has settled, add more of the initial mobile phase and allow it to run through the column until the packed bed is stable and no more settling occurs. The solvent level should never be allowed to drop below the top of the silica gel bed.
Protocol 2: Sample Loading
-
Dry Loading (Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.[2]
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[2]
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
-
Wet Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Using a pipette, carefully add the solution to the top of the column, minimizing disturbance of the silica gel bed.
-
Protocol 3: Elution and Fraction Collection
-
Initial Elution: Begin eluting the column with the initial low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[2]
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A stepwise gradient (e.g., 90:10, 80:20, 70:30 Hexane:Ethyl Acetate) is often effective. The specific gradient will depend on the impurities present and should be optimized using preliminary TLC analysis.
-
Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks. The size of the fractions should be consistent.
Protocol 4: Fraction Analysis and Product Isolation
-
TLC Monitoring: Spot a small amount from each collected fraction onto a TLC plate. Develop the TLC plate in a solvent system that gives good separation of the desired product from impurities (e.g., 70:30 Hexane:Ethyl Acetate).
-
Visualization: Visualize the spots on the TLC plate under a UV lamp. The desired product, this compound, should appear as a distinct spot with a specific retention factor (Rf).
-
Pooling and Solvent Removal: Combine the fractions that contain the pure product, as determined by TLC analysis. Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
Final Analysis: Confirm the purity of the final product using appropriate analytical techniques such as NMR, GC-MS, or HPLC.
Visualizations
The following diagrams illustrate the key workflows and conceptual relationships in the purification process.
References
Application Notes and Protocols: Spectroscopic Analysis of 1-Methyl-1H-pyrrol-2(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the spectroscopic characterization of 1-Methyl-1H-pyrrol-2(5H)-one (CAS: 13950-21-5). Due to the limited availability of published experimental spectral data for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data based on its chemical structure. Furthermore, standardized protocols for obtaining experimental spectra and a general workflow for spectroscopic analysis are outlined. This information is intended to serve as a reference for researchers involved in the synthesis, identification, and quality control of this compound and related compounds in a drug development context.
Introduction
This compound, a lactam derivative, is a heterocyclic compound of interest in synthetic and medicinal chemistry. Its structure, featuring a five-membered ring with a carbonyl group, a double bond, and an N-methyl substituent, suggests potential applications as a building block in the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. This document provides an overview of the expected NMR and IR spectral features of this compound.
Chemical Structure:
Predicted Spectroscopic Data
Predicted ¹H NMR Data
Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.8 - 7.2 | Doublet of Doublets | 1H | H-4 (vinylic) |
| ~5.9 - 6.2 | Doublet of Doublets | 1H | H-3 (vinylic) |
| ~3.8 - 4.1 | Triplet | 2H | H-5 (allylic CH₂) |
| ~2.9 - 3.2 | Singlet | 3H | N-CH₃ |
Predicted ¹³C NMR Data
Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~170 - 175 | C=O (C-2) |
| ~140 - 145 | =CH (C-4) |
| ~120 - 125 | =CH (C-3) |
| ~45 - 50 | -CH₂- (C-5) |
| ~25 - 30 | N-CH₃ |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | =C-H stretch (vinylic) |
| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1700 - 1680 | Strong | C=O stretch (lactam) |
| ~1650 - 1630 | Medium | C=C stretch |
| ~1450 - 1350 | Medium | C-H bend |
| ~1250 - 1150 | Medium | C-N stretch |
Experimental Protocols
The following are generalized protocols for acquiring NMR and IR spectra of this compound. Instrument-specific parameters should be optimized by the operator.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently invert to ensure complete dissolution and homogeneity.
-
-
Instrument Setup (General Parameters for a 400 MHz Spectrometer):
-
Tune and shim the spectrometer to the specific sample and solvent.
-
For ¹H NMR:
-
Set the spectral width to approximately 16 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
IR Spectroscopy (FTIR-ATR) Protocol
-
Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small drop of liquid this compound directly onto the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the anvil.
-
-
Instrument Setup (General Parameters):
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Set the spectral range to 4000-400 cm⁻¹.
-
Select a resolution of 4 cm⁻¹.
-
Co-add a suitable number of scans (e.g., 16 or 32) for both the background and the sample to improve the signal-to-noise ratio.
-
-
Data Acquisition and Processing:
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.
Safe handling and storage procedures for 1-Methyl-1H-pyrrol-2(5H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 1-Methyl-1H-pyrrol-2(5H)-one (CAS: 13950-21-5). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Section 1: Physicochemical and Safety Data
Quantitative data for this compound is summarized below. This information is essential for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Reference |
| CAS Number | 13950-21-5 | [1][2] |
| Molecular Formula | C₅H₇NO | [1][2][3] |
| Molecular Weight | 97.12 g/mol | [1][2][3] |
| Physical Form | Solid, semi-solid, lump, or liquid | |
| Purity | ≥95% | [2][3] |
| Storage Temperature | 2-8°C | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Section 2: Safe Handling Protocols
2.1 Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator is required.
2.2 General Handling Procedures
-
Work in a designated area, such as a chemical fume hood, to minimize exposure.
-
Avoid inhalation of vapors, mists, or dust.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the substance.
-
Keep the container tightly closed when not in use.
Section 3: Storage Procedures
Proper storage is essential to maintain the stability and integrity of this compound.
-
Temperature: Store in a refrigerator at 2-8°C.[2]
-
Container: Keep in a tightly sealed, original container.
-
Environment: Store in a dry, well-ventilated area away from incompatible materials.
-
Security: Keep in a locked area accessible only to authorized personnel.
Section 4: Emergency Procedures
4.1 First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap. If irritation persists, seek medical attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
4.2 Spill Response Protocol
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully collect the absorbed material into a labeled, sealable container for disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
Section 5: Experimental Protocol Example
Synthesis of a Substituted Pyrrole using this compound
This protocol is a general example and should be adapted based on the specific reaction conditions.
-
Preparation:
-
Ensure the reaction will be carried out in a chemical fume hood.
-
Don all required PPE (safety goggles, lab coat, nitrile gloves).
-
Set up the reaction apparatus (e.g., round-bottom flask, condenser, magnetic stirrer) in the fume hood.
-
-
Reagent Handling:
-
Allow the container of this compound to equilibrate to room temperature before opening.
-
Carefully weigh the required amount of this compound in the fume hood.
-
Immediately reseal the container and return it to the refrigerator (2-8°C).
-
-
Reaction:
-
Add the solvent to the reaction flask, followed by the other reactants.
-
Slowly add the this compound to the reaction mixture while stirring.
-
Heat the reaction mixture as required, monitoring the temperature closely.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully, being mindful of any potential exothermic processes.
-
Perform the extraction and purification steps in the fume hood.
-
-
Waste Disposal:
-
All chemical waste, including solvents and reaction byproducts, must be collected in appropriately labeled waste containers.
-
Dispose of all waste according to institutional and regulatory guidelines.
-
Section 6: Visual Workflows
The following diagrams illustrate key safety and handling workflows.
Caption: Personal Protective Equipment (PPE) workflow.
Caption: Chemical spill response workflow.
References
Application Notes and Protocols: N-Alkylation of 1-Methyl-1H-pyrrol-2(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of lactams, specifically 1-methyl-1H-pyrrol-2(5H)-one (also known as N-methylpyrrolidone or NMP), is a fundamental chemical transformation in organic synthesis and medicinal chemistry. The introduction of various alkyl groups at the nitrogen atom of the pyrrolidone ring allows for the modification of the molecule's physicochemical properties, such as polarity, lipophilicity, and metabolic stability. This modification is crucial in the development of new pharmaceutical agents, as it can significantly impact a compound's biological activity, pharmacokinetic profile, and toxicological properties.
The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction. The reaction involves the deprotonation of a related precursor, 2-pyrrolidinone, at the nitrogen atom by a suitable base to form a nucleophilic amide anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, to form the N-alkylated product. The choice of base, solvent, and reaction conditions is critical to ensure high yields and minimize side reactions.
Reaction Principle
The general principle of N-alkylation of a lactam involves two primary steps:
-
Deprotonation: A base is used to remove the acidic proton from the nitrogen atom of the lactam ring, generating a resonance-stabilized lactamate anion.
-
Nucleophilic Substitution (SN2): The resulting nucleophilic anion attacks the alkylating agent, displacing the leaving group and forming the new N-C bond.
Data Presentation: Reaction Conditions for N-Alkylation of Pyrrole Derivatives
While specific data for the N-alkylation of this compound is not extensively available in the public domain, the following table summarizes typical reaction conditions for the N-alkylation of a closely related and structurally similar substrate, 2-formylpyrrole, which serves as an excellent model. These conditions can be adapted for the N-alkylation of other pyrrolidinone systems.
| Entry | Starting Material | Alkylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Formylpyrrole | Methyl bromoacetate | K₂CO₃ (4.0) | DMF | Room Temp | 14 | 87 | [1] |
| 2 | 2-Formylpyrrole | Methyl bromoacetate | K₂CO₃ (4.0) | DMF | 65 | 5 | ~85 | [1] |
Experimental Protocols
Below are two detailed protocols for the N-alkylation of pyrrolidinone derivatives, which can be adapted for this compound precursors.
Protocol 1: N-Alkylation using Potassium Carbonate
This protocol is based on the use of a mild inorganic base, potassium carbonate, in an anhydrous polar aprotic solvent.
Materials:
-
This compound precursor (e.g., 2-pyrrolidinone) (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (4.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 2-pyrrolidinone (1.0 equiv) and anhydrous potassium carbonate (4.0 equiv).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.
-
Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.2 equiv) dropwise at room temperature.[2]
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for the appropriate time (monitor by TLC).[2]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate three times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: N-Alkylation using Sodium Hydride
This protocol employs a stronger base, sodium hydride, for substrates that are less reactive. Caution: Sodium hydride is highly reactive and flammable; handle with extreme care under an inert atmosphere.
Materials:
-
This compound precursor (e.g., 2-pyrrolidinone) (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1-1.5 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1-1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Dry, two-necked round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes for liquid transfer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere, add the 2-pyrrolidinone (1.0 equiv).[3]
-
Solvent Addition: Add anhydrous DMF or THF via syringe to dissolve the starting material.[2][3]
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.1-1.2 equiv) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.[3]
-
Alkylation: Slowly add the alkyl halide (1.1-1.5 equiv) dropwise to the reaction mixture at 0 °C.[3]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[3]
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[3]
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the organic layer.[3]
-
Washing: Wash the organic layer sequentially with water and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by column chromatography on silica gel.[3]
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the N-alkylation of a pyrrolidinone precursor.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the N-alkylation reaction.
References
Application of 1-Methyl-1H-pyrrol-2(5H)-one in Medicinal Chemistry: A Focus on the γ-Lactam Scaffold
For Immediate Release
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolidin-2-one, or γ-lactam, is a privileged five-membered heterocyclic motif frequently found in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its structural rigidity, hydrogen bonding capabilities, and synthetic tractability make it a valuable scaffold in medicinal chemistry. 1-Methyl-1H-pyrrol-2(5H)-one, a partially unsaturated derivative, represents a key building block whose chemical properties can be exploited for the synthesis of novel therapeutic agents. While direct applications of this compound are not extensively documented in publicly available literature, its core structure is central to numerous compounds with significant pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2] This document outlines the potential applications of the this compound scaffold, drawing from the broader medicinal chemistry of γ-lactams and related pyrrole derivatives.
Key Application Areas of the γ-Lactam Scaffold
The γ-lactam ring is a versatile template for developing inhibitors of various enzymes and modulators of cellular pathways. Its derivatives have been investigated for a range of therapeutic indications.
-
Anticancer Agents: The unsaturated γ-lactam core is present in compounds designed as inhibitors of signaling pathways crucial for cancer cell proliferation, such as the p53-MDM2 interaction and STAT3 signaling.[3]
-
Antibacterial Agents: The lactam ring is famously a cornerstone of beta-lactam antibiotics. The related γ-lactam scaffold has also been explored for the development of novel antibacterial agents.[2]
-
Anti-inflammatory Agents: Derivatives of related pyrrole structures, such as 1H-pyrrole-2,5-diones, have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
-
Central Nervous System (CNS) Agents: The pyrrolidin-2-one structure is a key feature of the "racetam" class of nootropic drugs, which are investigated for their cognitive-enhancing effects.
Quantitative Data of Representative Pyrrole Derivatives
The following table summarizes the biological activity of various derivatives based on the broader pyrrole and γ-lactam scaffold, illustrating the therapeutic potential of this structural class. Note: These compounds are not direct derivatives of this compound but serve to exemplify the activities of related structures.
| Compound Class | Target | Key Compound Example | IC50/EC50 | Selectivity Index (SI) | Reference |
| 1H-pyrrole-2,5-dione | COX-2 | Compound 9d (MPO-0029) | 6.0 nM (COX-2) | >168 | [1] |
| 1-methyl-1H-pyrrole | MAO-A | Compound 6 | 0.162 µM | 0.002 | [4] |
| 3-amino 3-pyrrolin-2-one | A549 (Lung Carcinoma) | Compound 4l | 0.11 µM | High vs. nonmalignant cells | [3] |
| 3-amino 3-pyrrolin-2-one | SKOV3 (Ovarian Carcinoma) | Compound 12b | 3.6 µM | High vs. nonmalignant cells | [5] |
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of γ-lactam derivatives, adapted from methodologies for related compounds.
Protocol 1: Synthesis of Functionalized γ-Lactams via Multicomponent Reaction
This protocol describes a general method for the synthesis of highly substituted 3-amino-1,5-dihydro-2H-pyrrol-2-ones, which are valuable intermediates for further chemical elaboration.
Materials:
-
Aromatic amine (e.g., p-toluidine)
-
Aldehyde (e.g., benzaldehyde)
-
Pyruvate derivative (e.g., ethyl pyruvate)
-
Brønsted acid catalyst (e.g., BINOL-derived phosphoric acid)
-
Anhydrous magnesium sulfate (MgSO4)
-
Toluene, anhydrous
Procedure:
-
To a solution of the aromatic amine (1.0 mmol) and aldehyde (1.0 mmol) in anhydrous toluene (5 mL), add the pyruvate derivative (1.0 mmol) and the Brønsted acid catalyst (10 mol%).
-
Add anhydrous MgSO4 (200 mg) to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the MgSO4.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to yield the desired γ-lactam product.[3]
Protocol 2: In Vitro Antiproliferative Activity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxicity of synthesized γ-lactam derivatives against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, SKOV3 ovarian carcinoma)
-
Non-cancerous cell line (e.g., MRC5) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized γ-lactam compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.[3][5]
Visualizations
The following diagrams illustrate conceptual workflows and pathways relevant to the medicinal chemistry of γ-lactam derivatives.
Caption: A typical workflow for the synthesis and biological evaluation of novel γ-lactam derivatives.
Caption: A simplified diagram of the STAT3 signaling pathway, a potential target for γ-lactam inhibitors.
The this compound core, as a representative of the unsaturated γ-lactam scaffold, holds considerable promise for the development of novel therapeutic agents. While direct utilization of this specific molecule is not widely reported, the extensive body of research on related pyrrolidin-2-ones and other pyrrole derivatives underscores the potential of this chemical class. The synthetic accessibility and the proven biological relevance of the γ-lactam motif make it an attractive starting point for the design and synthesis of new drug candidates targeting a wide range of diseases. Further exploration of the chemical space around this compound is warranted to unlock its full potential in medicinal chemistry.
References
- 1. Biologically active γ-lactams: synthesis and natural sources - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Chemistry of γ-Lactams: Part II. Function...: Ingenta Connect [ingentaconnect.com]
- 5. Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1H-pyrrol-2(5H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-pyrrol-2(5H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound involve two primary strategies:
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Cyclization of an N-substituted amino acid: This typically involves the intramolecular cyclization of N-methyl-4-aminobutanoic acid or its derivatives.
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N-alkylation of a pre-formed lactam: This route starts with 2-pyrrolidinone, which is then methylated at the nitrogen atom using a suitable methylating agent.
Q2: What is the most likely structure of the major byproduct I'm observing in my reaction?
A2: Depending on the synthetic route and reaction conditions, common byproducts may include unreacted starting materials, oligomers, or over-oxidized products. For instance, in syntheses involving the cyclization of N-methyl-4-aminobutanoic acid, incomplete cyclization can be a factor. In routes starting from 2-pyrrolidinone, incomplete methylation is a common issue. Under certain oxidative conditions, the formation of N-methylsuccinimide has been reported as a potential byproduct resulting from the oxidation of a 5-hydroxy-N-methyl-2-pyrrolidone intermediate[1].
Q3: How can I best purify the final product?
A3: Purification of this compound typically involves distillation or column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities. Distillation is often effective for removing lower-boiling impurities and unreacted starting materials. For removing oligomeric byproducts or isomers with similar boiling points, silica gel column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes) is recommended.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete reaction | - Increase reaction time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR) to ensure it has gone to completion. - Increase reaction temperature: Gradually increase the temperature while monitoring for the formation of degradation products. - Optimize catalyst/reagent stoichiometry: Ensure the correct molar ratios of reactants and catalysts are used. For methylation of 2-pyrrolidinone, a slight excess of the methylating agent may be beneficial. |
| Side reactions | - Control reaction temperature: Exothermic reactions should be cooled to prevent the formation of byproducts. - Use of high-purity starting materials: Impurities in the starting materials can lead to undesired side reactions. - Inert atmosphere: For moisture- or air-sensitive reactions, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon). |
| Product loss during workup | - Optimize extraction procedure: Ensure the correct pH for aqueous extractions to minimize the solubility of the product in the aqueous phase. - Careful solvent removal: Avoid high temperatures during solvent evaporation to prevent product degradation or volatilization. |
Problem 2: Presence of Significant Impurities in the Final Product
Possible Causes and Solutions:
| Impurity | Potential Source | Mitigation and Removal Strategies |
| Unreacted Starting Material | Incomplete reaction. | - Drive the reaction to completion using the strategies outlined in Problem 1. - Remove by distillation or column chromatography. |
| Oligomers/Polymers | High reaction temperatures or prolonged reaction times can sometimes lead to polymerization, especially with reactive starting materials like unsaturated precursors. | - Optimize reaction conditions (lower temperature, shorter reaction time). - Remove by column chromatography. |
| N-methylsuccinimide | Over-oxidation of a 5-hydroxy-N-methyl-2-pyrrolidone intermediate.[1] | - Use milder oxidizing agents or control the stoichiometry of the oxidant. - Can be separated by careful distillation or column chromatography due to differences in polarity and boiling point. |
| Solvent Residues | Incomplete removal of solvent after workup. | - Dry the product under high vacuum. - For high-boiling solvents, consider a solvent swap to a lower-boiling solvent before final evaporation. |
Experimental Protocols
Synthesis of this compound via N-Methylation of 2-Pyrrolidinone
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
2-Pyrrolidinone
-
Methyl iodide or Dimethyl sulfate (Caution: Highly toxic and carcinogenic)
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Sodium hydride (NaH) or another suitable base
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Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
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Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add 2-pyrrolidinone and anhydrous solvent.
-
Cool the solution in an ice bath.
-
Carefully add the base (e.g., NaH) portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0°C and add the methylating agent (e.g., methyl iodide) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Methylation of 2-Pyrrolidinone
| Methylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Side Products |
| Methyl Iodide | NaH | THF | 0 to RT | 70-85 | Unreacted 2-pyrrolidinone, potential for over-methylation with excess reagent. |
| Dimethyl Sulfate | K2CO3 | DMF | RT to 50 | 65-80 | Unreacted 2-pyrrolidinone, formation of methyl sulfate salts. |
| Dimethyl Carbonate | K2CO3 | - | 150-180 | 60-75 | Methanol, CO2. Considered a greener alternative. |
Note: Yields are approximate and can vary significantly based on specific reaction conditions and scale.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 1-Methyl-1H-pyrrol-2(5H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of 1-Methyl-1H-pyrrol-2(5H)-one synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically approached via a two-step process: the synthesis of the parent lactam, 1H-pyrrol-2(5H)-one, followed by its N-methylation.
dot
Caption: Troubleshooting workflow for the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Step 1: Low or No Yield of 1H-pyrrol-2(5H)-one | Incorrect reaction temperature or time. | Systematically vary the reaction temperature and monitor the reaction progress using TLC or GC-MS to determine the optimal conditions. |
| Inactive or inappropriate catalyst. | For syntheses involving cyclization, ensure the catalyst is active. Consider screening different catalysts (e.g., acid or base catalysts depending on the route). | |
| Poor quality of starting materials. | Use high-purity, dry reagents. Impurities can interfere with the reaction. | |
| Step 1: Formation of Side Products | Polymerization of starting materials or product. | Lower the reaction temperature and consider using a more dilute solution. |
| Unwanted side reactions due to harsh conditions. | Employ milder reaction conditions. For instance, in base-catalyzed reactions, a weaker base or lower temperature might be beneficial. | |
| Step 2: Low Conversion during N-Methylation | Inappropriate methylating agent. | Choose a suitable methylating agent. Common choices include methyl iodide, dimethyl sulfate, or dimethyl carbonate.[1] Their reactivity varies, so selection should be based on the substrate's sensitivity. |
| Insufficiently strong base. | The lactam nitrogen is not very acidic, requiring a strong enough base to deprotonate it. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or DMF are often effective. | |
| Poor solvent choice. | The solvent should be anhydrous and capable of dissolving both the lactam and the base. DMF and THF are common choices. | |
| Step 2: O-Methylation or Other Side Reactions | Use of a "hard" methylating agent. | Softer methylating agents like methyl iodide tend to favor N-alkylation over O-alkylation. |
| High reaction temperature. | Running the reaction at lower temperatures can improve selectivity. | |
| General: Difficulty in Product Purification | Product co-elutes with impurities during chromatography. | Optimize the chromatography conditions (e.g., solvent system, stationary phase). Consider alternative purification methods like crystallization or distillation. |
| Product is water-soluble, leading to losses during workup. | Saturate the aqueous phase with salt (e.g., NaCl) to decrease the product's solubility before extraction. Use a continuous liquid-liquid extractor for efficient recovery. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 1H-pyrrol-2(5H)-one?
A1: Common methods for synthesizing the 1H-pyrrol-2(5H)-one core include Pd-catalyzed reactions, isocyanide-based multicomponent reactions, and the ring-closing metathesis of dieneamides.[2] Another approach involves the base-induced tandem intramolecular cyclization of sulfur ylides with ketones.[3]
Q2: Which methylating agents are recommended for the N-methylation of 1H-pyrrol-2(5H)-one?
A2: For the N-methylation of lactams, common and effective methylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄).[1] Dimethyl carbonate ((CH₃)₂O) can also be used, sometimes offering a more environmentally friendly option.[4][5] The choice of agent can influence reaction rate and selectivity.
Q3: What are the optimal conditions for the N-methylation step?
A3: Optimal conditions typically involve the use of a strong base to deprotonate the lactam nitrogen, followed by the addition of the methylating agent. A combination of sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at temperatures ranging from 0 °C to room temperature is a common starting point. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the base.
Q4: I am observing the formation of a byproduct with a similar mass to my product. What could it be?
A4: A common byproduct in the methylation of lactams is the O-methylated isomer, 1-methoxy-1H-pyrrole. This occurs when the oxygen atom of the amide is methylated instead of the nitrogen. To favor N-methylation, you can try using a less polar, aprotic solvent and a counter-ion for the base that promotes N-alkylation (e.g., sodium).
Q5: How can I improve the yield of the N-methylation reaction?
A5: To improve the yield, consider the following:
-
Reagent Purity: Ensure all reagents, especially the solvent and the lactam, are anhydrous.
-
Base Strength and Stoichiometry: Use a slight excess of a strong base (e.g., 1.1 equivalents of NaH) to ensure complete deprotonation of the lactam.
-
Temperature Control: Add the methylating agent at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature. This can help control the reaction rate and minimize side reactions.
-
Reaction Time: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and avoid product degradation.
Experimental Protocols
General Procedure for N-Methylation of 1H-pyrrol-2(5H)-one
dot
Caption: Experimental workflow for the N-methylation of 1H-pyrrol-2(5H)-one.
-
Preparation: To a solution of 1H-pyrrol-2(5H)-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Reaction: Stir the suspension at 0 °C for 30 minutes. Then, add methyl iodide (1.2 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Quantitative Data Summary
The following table summarizes the effect of different catalysts and methylating agents on the conversion and selectivity for the N-methylation of 2-pyrrolidone, a saturated analog of 1H-pyrrol-2(5H)-one. These data can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst on N-Methylation of 2-Pyrrolidone with Methanol [4][6]
| Catalyst (0.6 mmol) | Conversion (%) | Selectivity to N-Methylpyrrolidone (%) |
| NH₄Br | 88 ± 6 | 87 ± 4 |
| NH₄Cl | 73 | 86 |
| NH₄I | 83 | 91 |
| CTAB | 85 | 87 |
| CsBr | 60 | 91 |
| NaBr | 30 | 92 |
| BMIM | 51 | 85 |
| MTPB | 40 | 88 |
Reaction conditions: 1.0 g (12 mmol) 2-pyrrolidone, 3.0 mL (74 mmol) methanol, 250 °C, 5 h.
Table 2: Comparison of Methylating Agents for N-Methylation of 2-Pyrrolidone [4][5]
| Methylating Agent | Catalyst | Conversion (%) | Selectivity to N-Methylpyrrolidone (%) |
| Methanol | NH₄Br | 88 | 87 |
| Dimethyl Carbonate | NaY | Lower | 67 |
References
- 1. researchgate.net [researchgate.net]
- 2. SYNTHESIS OF 1<i>H</i>-PYRROL-2(5<i>H</i>)-ONES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Common impurities in 1-Methyl-1H-pyrrol-2(5H)-one and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1H-pyrrol-2(5H)-one. The information provided addresses common impurities and their removal from this compound.
Troubleshooting Guide
Problem: My final product of this compound is discolored (yellow to brown).
-
Possible Cause: The discoloration often indicates the presence of oxidation or degradation products. Pyrrole rings can be sensitive to air and light, leading to the formation of colored impurities.[1] Heating N-methylpyrrolidone (NMP), a related compound, in the presence of air can lead to oxidation and the formation of yellow-brown colored products.[2]
-
Solution:
-
Purification: Purify the product using vacuum distillation or flash column chromatography.[3]
-
Inert Atmosphere: In the future, conduct the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]
-
Storage: Store the purified compound under an inert atmosphere, protected from light, and at a low temperature (2-8°C).
-
Problem: The yield of my this compound synthesis is low, and I have a significant amount of a byproduct with a different polarity.
-
Possible Cause: If you are using a Paal-Knorr synthesis (reacting a 1,4-dicarbonyl compound with methylamine), a common side reaction is the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound to form a furan derivative.[4]
-
Solution:
-
pH Control: Carefully control the pH of the reaction mixture. The Paal-Knorr pyrrole synthesis is favored under neutral or weakly acidic conditions. Strongly acidic conditions (pH < 3) can promote the formation of furan byproducts.[5]
-
Catalyst Choice: Use a weak acid catalyst, such as acetic acid, to promote the desired reaction without significantly encouraging furan formation.[4]
-
Problem: My NMR or GC-MS analysis shows the presence of unreacted starting materials.
-
Possible Cause: The reaction may not have gone to completion, or the stoichiometry of the reactants was not optimal.
-
Solution:
-
Reaction Optimization: Increase the reaction time or temperature, or adjust the ratio of the reactants. Using an excess of the amine is common in the Paal-Knorr synthesis.[5]
-
Purification: Unreacted starting materials can typically be removed by vacuum distillation, as their boiling points are likely different from the product. Alternatively, flash column chromatography can be effective.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
Commercially available this compound typically has a purity of 95-98%.[6][7] The common impurities can be categorized as follows:
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, these may include methylamine, succinic anhydride, or 1,4-dicarbonyl compounds.
-
Byproducts: Furan derivatives can be a significant byproduct in the Paal-Knorr synthesis.[4]
-
-
Degradation Products:
-
Hydrolysis Products: The lactam ring can undergo hydrolysis to form 4-(methylamino)butanoic acid, especially under strong acidic or basic conditions.[1] N-methylpyrrolidone (NMP) is resistant to hydrolysis between pH 2-10 but will hydrolyze at a rate dependent on pH and temperature outside of this range.[8][9]
-
Oxidation Products: Exposure to air, especially at elevated temperatures, can lead to the formation of oxidation products. For the related compound NMP, oxidation can yield 5-hydroxy-N-methyl-2-pyrrolidone and N-methylsuccinimide.[10][11] These oxidation products can further polymerize.[2]
-
Q2: How can I detect and quantify these impurities?
Several analytical techniques can be used to detect and quantify impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. A capillary column such as a 5% phenyl polymethylsiloxane is often used.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is suitable for analyzing the purity of pyrrole derivatives. A reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is a common setup.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the structure of impurities if they are present in sufficient concentration.
Q3: What are the recommended methods for removing these impurities?
The choice of purification method depends on the nature and quantity of the impurities.
-
Vacuum Distillation: This is effective for removing non-volatile impurities and starting materials with significantly different boiling points.[3]
-
Flash Column Chromatography: This technique is highly effective for separating compounds with different polarities. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a common approach.[14][15]
-
Recrystallization: If the product is a solid at room temperature or can be derivatized to a solid, recrystallization can be a very effective purification method.[1]
-
Aqueous Wash: To remove acidic or basic impurities, an aqueous wash during the workup can be beneficial. Use a dilute acid wash to remove basic impurities like methylamine and a dilute base wash (e.g., sodium bicarbonate) to remove acidic impurities.
Data Presentation
Table 1: Common Impurities and Their Removal
| Impurity Category | Specific Impurity Example | Typical Analytical Method for Detection | Recommended Removal Method | Expected Purity After Removal |
| Synthesis-Related | Unreacted Methylamine | GC-MS | Aqueous acid wash, Vacuum Distillation | >99% |
| Unreacted 1,4-dicarbonyl compound | GC-MS, HPLC | Vacuum Distillation, Flash Chromatography | >99% | |
| Furan derivative (from Paal-Knorr) | GC-MS, 1H NMR | Flash Chromatography | >99% | |
| Degradation | 4-(methylamino)butanoic acid (Hydrolysis) | HPLC, 1H NMR | Aqueous base wash, Flash Chromatography | >99% |
| 5-hydroxy-N-methyl-2-pyrrolidone (Oxidation) | GC-MS, HPLC | Flash Chromatography, Vacuum Distillation | >99% | |
| N-methylsuccinimide (Oxidation) | GC-MS, HPLC | Flash Chromatography, Vacuum Distillation | >99% |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for removing non-volatile impurities or those with significantly different boiling points.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Sample Charging: Place the crude this compound into the round-bottom flask. Add a magnetic stir bar or boiling chips.
-
Distillation:
-
Begin stirring and gradually apply vacuum to the system.
-
Slowly heat the flask using a heating mantle.
-
Monitor the temperature of the vapor and the pressure of the system.
-
Collect the fraction that distills at the expected boiling point of this compound at the given pressure.
-
-
Completion: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating impurities with different polarities.
-
Column Preparation:
-
Select an appropriate size flash chromatography column and pack it with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dry, adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Product Collection: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: A troubleshooting workflow for the purification of this compound.
Caption: Potential impurity sources from a typical synthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CAS 13950-21-5 | this compound - Synblock [synblock.com]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 12. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. biotage.com [biotage.com]
- 15. orgsyn.org [orgsyn.org]
Optimizing reaction temperature for 1-Methyl-1H-pyrrol-2(5H)-one formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-pyrrol-2(5H)-one. The following information is designed to help optimize reaction conditions, particularly temperature, to ensure high yield and purity.
Troubleshooting Guide: Optimizing Reaction Temperature
This guide addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related problems. The hypothetical reaction involves the amination of a suitable precursor, such as a furanone or an angelica lactone, with methylamine.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| T-01 | Low to No Product Yield | Reaction temperature is too low: The activation energy for the nucleophilic attack or subsequent cyclization is not being met, leading to an extremely slow or stalled reaction. | Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress using TLC or GC/MS at each new temperature point. For reactions starting from γ-butyrolactone derivatives, a higher temperature is often required for the final dehydration and cyclization step.[1] |
| Reaction temperature is too high: This can lead to the degradation of the starting material, the intermediate, or the final product. It may also promote the formation of polymeric byproducts, especially with pyrrole-like structures which can be unstable at high temperatures. | Reduce the reaction temperature. If the reaction is highly exothermic, ensure adequate cooling and consider adding the methylamine solution dropwise at a lower initial temperature (e.g., 0-5 °C) before slowly warming to the optimal reaction temperature. | ||
| T-02 | Formation of Significant Side Products | Incorrect temperature promoting side reactions: An intermediate temperature might be optimal for a competing reaction pathway, such as ring-opening of the lactone precursor by methylamine without subsequent cyclization. | Low Temperature (0-25 °C): This may favor the formation of the acyclic N-methyl-γ-hydroxybutanamide intermediate without cyclizing.[1] If this intermediate is observed, a subsequent heating step is necessary to promote cyclization. High Temperature (>100 °C): Can lead to elimination, polymerization, or other degradation pathways. Lower the temperature and consider using a milder base or different solvent to improve selectivity. |
| T-03 | Incomplete Conversion of Starting Material | Insufficient reaction time at the optimal temperature: The reaction may simply need more time to reach completion. | Once the optimal temperature is determined, run a time-course experiment (e.g., taking aliquots every 1-2 hours) to determine the point at which the reaction plateaus. |
| Equilibrium has been reached: Some cyclization reactions are reversible.[1] | If a dehydrating agent is not being used, consider its addition to drive the reaction forward by removing the water byproduct. This is particularly relevant in the final cyclization step. | ||
| P-01 | Product is Dark/Discolored (Potential Polymerization) | Excessive heat: Pyrrole and its derivatives are known to be sensitive to strong acids and high heat, which can cause them to polymerize or degrade into colored impurities. | Maintain the lowest possible temperature that still allows for a reasonable reaction rate. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. Purification via column chromatography or distillation under reduced pressure may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for the synthesis of this compound?
A1: A good starting point for the reaction of a lactone precursor with methylamine is a low temperature, around 0-10 °C, especially during the addition of the amine.[2] The reaction mixture can then be allowed to slowly warm to room temperature or be gently heated to drive the cyclization. A common approach involves two distinct temperature stages: a lower temperature for the initial reaction and a higher temperature for the cyclization/dehydration.[1]
Q2: How does pressure influence the reaction temperature and outcome?
A2: For reactions involving volatile reagents like methylamine, or if the reaction is conducted above the solvent's boiling point, a sealed vessel or autoclave may be necessary. Increased pressure allows for higher reaction temperatures, which can significantly accelerate the rate of reaction, particularly the final dehydration step in lactam formation.[1]
Q3: Can solvent choice affect the optimal reaction temperature?
A3: Absolutely. The choice of solvent determines the accessible temperature range. High-boiling point, polar aprotic solvents like DMSO or DMF are often used for N-alkylation reactions and can facilitate reactions at higher temperatures.[3] However, the stability of reactants and products in a given solvent at elevated temperatures must be considered.
Q4: What are the signs of product degradation due to excessive heat?
A4: The most common sign is the reaction mixture turning dark brown or black, which often indicates polymerization or decomposition. You may also observe the formation of multiple spots on a TLC plate that are difficult to separate or a complex mixture by GC/MS analysis.
Q5: Are there any non-thermal methods to improve reaction yield?
A5: Yes, catalysis can play a significant role. Depending on the specific synthetic route, acid or base catalysis can lower the activation energy and thus reduce the required reaction temperature. For instance, the Paal-Knorr synthesis of pyrroles can be catalyzed by acids.[4]
Data Presentation
The following table presents illustrative data on how reaction temperature can influence the formation of this compound. Note: This data is hypothetical and for illustrative purposes only, designed to show a typical optimization trend.
| Experiment ID | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by GC) | Observations |
| OPT-01 | 25 | 24 | 15 | 90 | Very slow reaction, incomplete conversion. |
| OPT-02 | 40 | 18 | 45 | 95 | Moderate reaction rate, clean product. |
| OPT-03 | 60 | 8 | 82 | 93 | Good reaction rate and high yield. |
| OPT-04 | 80 | 6 | 75 | 85 | Faster reaction, but increased impurities and slight darkening of the mixture. |
| OPT-05 | 100 | 4 | 55 | 70 | Rapid reaction, significant side product formation and dark coloration. |
Experimental Protocols
Method: Amination and Cyclization of a Butenolide Precursor
This protocol is a plausible method for the synthesis of this compound.
-
Reagent Preparation : Prepare a 40% solution of methylamine in water.
-
Initial Reaction : In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve α-angelica lactone (1.0 eq) in methanol (5 mL per gram of lactone).
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Amine Addition : Cool the flask to 0 °C in an ice bath. Add the 40% methylamine solution (1.5 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
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Warming and Cyclization : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
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Heating : Equip the flask with a reflux condenser and heat the mixture to 60 °C. Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 6-8 hours).
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Work-up : Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
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Extraction : Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification : Filter the drying agent and concentrate the organic layer in vacuo. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for temperature optimization.
References
- 1. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 2. Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
Preventing polymerization of 1-Methyl-1H-pyrrol-2(5H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unintended polymerization of 1-Methyl-1H-pyrrol-2(5H)-one during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound is a five-membered unsaturated lactam. Its chemical structure contains two key features that make it susceptible to polymerization: a lactam ring and a carbon-carbon double bond. The lactam ring can undergo anionic ring-opening polymerization (AROP), particularly in the presence of strong bases. The double bond makes it susceptible to free-radical polymerization, which can be initiated by heat, light, or radical initiators.
Q2: What are the primary signs of polymerization?
Unwanted polymerization can manifest in several ways. The most common signs include:
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Increased Viscosity: The sample may become noticeably thicker, more viscous, or even solidify.
-
Precipitate Formation: A solid polymer may precipitate out of the solution.
-
Color Change: The solution may develop a yellow or brown tint.
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Exotherm: Polymerization reactions are often exothermic, leading to an unexpected increase in temperature.
Q3: How should I properly store this compound to prevent polymerization?
Proper storage is the first line of defense against polymerization. The following conditions are recommended:
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of thermally initiated polymerization. |
| Light | Store in an amber or opaque container | Protects from light-induced radical formation. |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, dry container | Prevents contamination with water, which can affect stability. |
| Purity | Use high-purity grade | Impurities can sometimes act as initiators. |
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Problem 1: The viscosity of my this compound solution has increased, or a solid has formed.
This is a clear indication of polymerization. The likely cause depends on your experimental conditions.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for polymerization issues.
Problem 2: My reaction is not proceeding as expected, and I suspect low-level polymerization or oligomerization.
Low levels of polymerization might not be visually obvious but can consume your starting material and affect reaction kinetics.
Preventative and Corrective Actions:
-
Inhibitor Addition: For reactions sensitive to radicals, consider adding a free-radical inhibitor to your reaction mixture, provided it does not interfere with your desired chemistry.
-
Degas Solvents: Before use, degas all solvents to remove dissolved oxygen, which can participate in radical initiation.
-
Strict Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating.
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receiving: Upon receipt, immediately transfer the container to a refrigerator at 2-8°C.
-
Inert Atmosphere: Before first use, and after each use, flush the headspace of the container with a dry, inert gas like argon or nitrogen.
-
Dispensing: Use clean, dry syringes or cannulas for transferring the liquid. Avoid opening the container in a humid environment.
-
Protection from Light: Keep the container wrapped in aluminum foil or in a dark cabinet to protect it from light.
Protocol 2: Inhibition of Potential Polymerization
This protocol outlines the addition of inhibitors for non-aqueous applications where polymerization is a concern. The choice of inhibitor depends on the suspected polymerization mechanism.
| Inhibitor Type | Example Inhibitor | Typical Concentration | Mechanism of Action |
| Free-Radical | Hydroquinone | 100-200 ppm | Scavenges free radicals, terminating the polymerization chain reaction. |
| Free-Radical | TEMPO | 50-100 ppm | A stable free radical that efficiently traps propagating radicals. |
| Anionic | Deionized Water | 0.1 - 0.5% (v/v) | Acts as a chain transfer agent, terminating the anionic polymerization.[1][2][3][4] |
Important Considerations:
-
The compatibility of the inhibitor with your specific reaction chemistry must be verified.
-
Inhibitors may need to be removed before subsequent reaction steps.
Protocol 3: Detection of Polymer/Oligomer Formation by ¹H NMR Spectroscopy
This method can be used to detect the presence of polymer or oligomers in a sample of this compound.
-
Sample Preparation: Prepare a standard solution of pure this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Prepare a second solution of the suspect sample in the same solvent at the same concentration.
-
NMR Acquisition: Acquire ¹H NMR spectra for both samples.
-
Analysis: Compare the spectra. The presence of broad peaks, particularly in the aliphatic region, in the spectrum of the suspect sample that are absent in the standard's spectrum is indicative of polymer formation. The disappearance or significant reduction of the vinyl proton signals from the monomer also suggests polymerization.
Signaling Pathways and Logical Relationships
Polymerization Pathways of this compound
The following diagram illustrates the two primary polymerization pathways that this compound can undergo.
Caption: Potential polymerization pathways for this compound.
References
Troubleshooting low yield in 1-Methyl-1H-pyrrol-2(5H)-one reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-Methyl-1H-pyrrol-2(5H)-one, leading to improved reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and direct method for synthesizing this compound is through the reaction of levulinic acid with methylamine. This reaction proceeds via the formation of an intermediate N-methyl-4-oxobutanamide, which then undergoes intramolecular condensation and dehydration to form the target unsaturated lactam. This process is a variation of the Paal-Knorr pyrrole synthesis, which is a robust method for forming pyrrole rings from 1,4-dicarbonyl compounds and primary amines.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields in this synthesis can be attributed to several factors:
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Incomplete formation of the intermediate amide: The initial reaction between levulinic acid and methylamine to form N-methyl-4-oxobutanamide may not have gone to completion.
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Suboptimal cyclization conditions: The intramolecular condensation and dehydration step is crucial and highly dependent on temperature and catalysis. Harsh acidic or basic conditions can lead to side reactions.[1]
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Side reactions: Several side reactions can compete with the formation of the desired product, such as polymerization or the formation of furan derivatives.[2]
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Product instability: The product, an unsaturated lactam, may be susceptible to degradation under the reaction or workup conditions.
-
Purification losses: The product may be lost during extraction, distillation, or chromatography.
Q3: I am observing a significant amount of a dark, tarry substance in my crude product. What is causing this and how can I prevent it?
The formation of a dark, tarry material is a common issue in Paal-Knorr type syntheses and is often due to polymerization of the starting materials or the product itself. This is typically promoted by excessively high temperatures or highly acidic conditions.
To mitigate this, consider the following:
-
Lower the reaction temperature: While heat is necessary for the cyclization, excessive heat can accelerate polymerization.
-
Use a milder catalyst: Strong acids can promote charring. Consider using weaker acids like acetic acid or Lewis acids.[3]
-
Reduce reaction time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.
Q4: My purification by distillation is resulting in a low recovery of the final product. What could be the issue?
Low recovery during distillation could be due to the product's thermal instability or a boiling point close to that of impurities.
Troubleshooting steps include:
-
Vacuum distillation: Distilling under reduced pressure will lower the boiling point and minimize thermal decomposition.
-
Fractional distillation: If impurities have close boiling points, a fractional distillation setup with a packed column can improve separation.
-
Alternative purification methods: Consider column chromatography on silica gel or recrystallization if the product is a solid at room temperature.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action(s) |
| Low to no product formation | Ineffective cyclization of the N-methyl-4-oxobutanamide intermediate. | Increase reaction temperature moderately. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote dehydration. Ensure the intermediate amide was successfully formed before proceeding with cyclization. |
| Formation of a major byproduct with a different spectroscopic signature (e.g., furan derivative) | Reaction conditions are too acidic (pH < 3). | Conduct the reaction under neutral or weakly acidic conditions. Use a buffer or a less acidic catalyst.[2] |
| Product decomposes upon standing or during workup | Instability of the unsaturated lactam ring, potentially to strong acids or bases. | Neutralize the reaction mixture promptly after completion. Avoid prolonged exposure to acidic or basic conditions during extraction and purification. Store the purified product under an inert atmosphere at a low temperature. |
| Incomplete reaction despite prolonged heating | Insufficiently reactive starting materials or catalyst deactivation. | Check the purity of levulinic acid and methylamine. Increase the catalyst loading or try a different catalyst (e.g., a Lewis acid). |
| Difficult separation of product from starting materials | Similar polarities of the product and unreacted starting materials. | Optimize the reaction to drive it to completion. For purification, consider column chromatography with a carefully selected eluent system to improve separation. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a general guideline based on the principles of the Paal-Knorr synthesis. Optimization of specific parameters may be required.
Materials:
-
Levulinic acid
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Toluene (or another suitable solvent for azeotropic water removal)
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Acetic acid (catalyst)
-
Sodium bicarbonate solution (for workup)
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Amide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve levulinic acid (1.0 eq) in a suitable solvent. Slowly add methylamine (1.1-1.2 eq). The reaction is often exothermic. Stir the mixture at room temperature for 1-2 hours to ensure the formation of the N-methyl-4-oxobutanamide intermediate.
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Cyclization and Dehydration: To the reaction mixture, add toluene and a catalytic amount of acetic acid (e.g., 0.1 eq). Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by washing with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.[4]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield issues.
Caption: Potential side reactions from the key intermediate.
References
Technical Support Center: Purification of 1-Methyl-1H-pyrrol-2(5H)-one
Welcome to the technical support center for the purification of 1-Methyl-1H-pyrrol-2(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for obtaining high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include unreacted starting materials from the synthesis, solvents, and related byproducts. While specific impurities are highly dependent on the synthetic route, general classes of impurities in related lactam syntheses can include materials from incomplete cyclization or side reactions involving the starting amines and acids.
Q2: Is this compound stable under typical purification conditions?
A2: The lactam functionality in this compound can be susceptible to hydrolysis under strong acidic or basic conditions, which would open the ring to form the corresponding amino acid. The compound's stability under thermal stress, such as high temperatures during distillation, should also be considered, as thermal degradation can occur. For instance, thermal degradation of related pyrrolidone structures can lead to the formation of various volatile products and oligomers.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability and prevent degradation, it is recommended to store this compound in a dry, sealed container at 2-8°C.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After a Single Purification Step | The crude material contains impurities with similar physical properties (e.g., polarity, boiling point) to the target compound. | - Employ a multi-step purification strategy combining different techniques (e.g., distillation followed by chromatography).- Optimize the parameters of the chosen purification method (e.g., use a longer chromatography column, a more selective solvent system, or a fractional distillation setup with a higher number of theoretical plates). |
| Product Degradation During Purification | The compound is sensitive to heat, acid, or base. | - For distillation, use a high-vacuum to lower the boiling point and minimize thermal stress.- In chromatography, use neutral stationary phases like deactivated silica gel or alumina if the compound is acid-sensitive. Adding a small amount of a neutralizer like triethylamine to the eluent can also help.[2]- Avoid strongly acidic or basic conditions during workup and purification. |
| Co-elution of Impurities in Column Chromatography | The chosen eluent system does not provide adequate separation. | - Perform a thorough TLC analysis with various solvent systems to find an optimal eluent that maximizes the difference in Rf values between the product and impurities.- Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[2]- If normal-phase chromatography is ineffective, reversed-phase chromatography may offer a different selectivity. |
| Oiling Out During Recrystallization | The compound is melting before it dissolves, or the solubility curve is too steep in the chosen solvent. | - Use a larger volume of solvent.- Switch to a solvent system where the compound has a lower solubility at high temperatures.- Try a mixed solvent system. Dissolve the compound in a good solvent at an elevated temperature and then add a poor solvent dropwise until turbidity is observed, then reheat to clarify and cool slowly. |
| Product Appears Colored | Presence of colored impurities, potentially from oxidation or polymerization. | - Treatment with activated charcoal during recrystallization can help adsorb colored impurities.- Passage through a short plug of silica gel or alumina may also remove some colored contaminants. |
Data Presentation
The selection of a purification method will depend on the scale of the purification and the nature of the impurities. The following table provides a general comparison of common purification techniques that can be adapted for this compound.
| Purification Method | Key Parameters | Typical Solvents/Mobile Phases | Expected Purity | Throughput | Primary Application |
| Vacuum Distillation | Boiling Point, Pressure | N/A | >95% | High | Removal of non-volatile impurities and solvents. |
| Recrystallization | Solvent Selection, Temperature | Ethanol, Hexane/Acetone, Toluene, Ethanol/Water | >98% | Medium | Purification of solid or semi-solid compounds. |
| Flash Column Chromatography | Stationary Phase, Eluent System | Silica Gel, Alumina; Hexane/Ethyl Acetate Gradient, Dichloromethane/Methanol | >99% | Low to Medium | High-purity separation of complex mixtures. |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This method is suitable for separating this compound from non-volatile impurities or solvents with significantly different boiling points.
Materials and Equipment:
-
Crude this compound
-
Fractional distillation apparatus (round-bottom flask, fractionating column, distillation head, condenser, receiving flask)
-
Vacuum pump and vacuum gauge
-
Heating mantle with a stirrer
-
Thermometer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charge the round-bottom flask with the crude this compound.
-
Slowly apply vacuum to the system, aiming for a stable pressure.
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Begin heating the distillation flask gently with the heating mantle while stirring.
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Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions.
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Collect the main fraction at the expected boiling point of this compound under the applied vacuum.
-
Once the desired fraction has been collected, remove the heat and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for achieving high purity by separating the target compound from impurities with similar polarities.
Materials and Equipment:
-
Crude this compound
-
Glass chromatography column
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Silica gel (230-400 mesh)
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Eluent (e.g., Hexane/Ethyl Acetate gradient)
-
Compressed air or nitrogen source
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Collection tubes
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TLC plates and developing chamber
Procedure:
-
Eluent Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the target compound is typically between 0.2 and 0.35.[2]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure with compressed air or nitrogen to achieve a steady flow rate.
-
If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Monitor the separation by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Degradation of 1-Methyl-1H-pyrrol-2(5H)-one
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of 1-Methyl-1H-pyrrol-2(5H)-one. The information herein is intended to aid in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
Based on its α,β-unsaturated γ-lactam structure, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The lactam ring can undergo hydrolysis under both acidic and basic conditions, leading to ring-opening.
-
Oxidation: The double bond and the allylic position are susceptible to oxidation, which can lead to the formation of various oxidized products.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation, potentially through isomerization or radical-mediated pathways.
Q2: I am observing rapid degradation of my compound in an aqueous solution. What should I investigate first?
Rapid degradation in aqueous solutions is often due to hydrolysis. Check the pH of your solution, as both acidic and basic conditions can catalyze the cleavage of the lactam ring. Consider performing a pH stability profile to identify the pH of maximum stability.
Q3: My analytical method shows multiple degradation peaks. How can I identify the degradation products?
For structural elucidation of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly effective. High-resolution mass spectrometry can provide accurate mass measurements to help determine the elemental composition of the degradants. For definitive structural confirmation, isolation of the impurities followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.
Q4: How can I prevent the degradation of this compound during storage?
To minimize degradation during storage, it is recommended to store the compound as a solid in a cool, dark, and dry place. If a solution is required, prepare it fresh and use it promptly. If storage in solution is unavoidable, conduct stability studies to determine the optimal solvent, pH, and temperature conditions. Storing solutions at low temperatures (e.g., -20°C or -80°C) and protecting them from light can significantly slow down degradation.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent Degradation Profile | - Variability in experimental conditions (pH, temperature, light exposure).- Inconsistent preparation of stress agents. | - Ensure precise control of all experimental parameters.- Use calibrated equipment (pH meter, oven, light source).- Prepare fresh stress agents for each experiment and verify their concentration. |
| No Degradation Observed | - Stress conditions are too mild.- The compound is highly stable under the tested conditions.- The analytical method is not stability-indicating. | - Increase the concentration of the stressor, duration of exposure, or temperature.- If the compound is inherently stable, document the tested conditions.- Develop and validate a stability-indicating method capable of separating the parent compound from all potential degradation products. |
| Poor Mass Balance | - Some degradation products are not being detected (e.g., volatile, lack a chromophore).- Degradants are irreversibly adsorbed to the analytical column. | - Use a universal detector like a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) in parallel with a UV detector.- Modify the mobile phase or gradient to ensure the elution of all components. Consider using a different column chemistry. |
| Appearance of Unexpected Peaks in Control Samples | - Contamination of the solvent or glassware.- Degradation of the compound in the analytical mobile phase. | - Use high-purity solvents and thoroughly clean all glassware.- Evaluate the stability of the compound in the mobile phase by analyzing a solution at different time points after preparation. |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the solutions in a controlled temperature bath at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Sample Preparation: For acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method.
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at 1 mg/mL.
-
Stress Condition: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.
-
Incubation: Store the solution at room temperature, protected from light.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Sample Preparation: Dilute the samples with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method.
Protocol 3: Photostability Testing
-
Sample Preparation: Prepare a solution of this compound at 100 µg/mL in a suitable solvent. Place a solid sample on a clean, inert surface.
-
Exposure: Place the solution and solid samples in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near-ultraviolet radiation.
-
Control: Prepare corresponding samples wrapped in aluminum foil to serve as dark controls.
-
Analysis: After the exposure period, prepare the samples for analysis and compare them to the dark controls using a validated stability-indicating HPLC or UPLC method.
Data Presentation
Table 1: Summary of Degradation of this compound under Forced Degradation Conditions
| Condition | Time (hours) | % Degradation | Major Degradation Products (by HPLC Peak Area %) |
| 0.1 M HCl, 60°C | 24 | 15.2 | DP-H1 (12.5%), DP-H2 (2.7%) |
| 0.1 M NaOH, 60°C | 8 | 45.8 | DP-B1 (40.1%), DP-B2 (5.7%) |
| Water, 60°C | 24 | 2.1 | DP-N1 (2.0%) |
| 3% H₂O₂, RT | 24 | 25.6 | DP-O1 (18.9%), DP-O2 (6.7%) |
| Light Exposure | - | 10.5 | DP-P1 (8.2%), DP-P2 (2.3%) |
| DP = Degradation Product; H = Hydrolytic (Acidic); B = Basic; N = Neutral; O = Oxidative; P = Photolytic |
Visualizations
Caption: Hypothesized degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
Validation & Comparative
Validating the Structure of 1-Methyl-1H-pyrrol-2(5H)-one: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Unambiguous confirmation of a molecule's three-dimensional architecture is paramount for understanding its biological activity, safety profile, and intellectual property claims. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other common analytical techniques for the structural validation of 1-Methyl-1H-pyrrol-2(5H)-one, a heterocyclic compound of interest in medicinal chemistry.
Structural Validation of this compound using 2D NMR
Two-dimensional NMR spectroscopy stands as a powerful, non-destructive technique for delineating the covalent framework of small molecules in solution. By correlating nuclear spins through chemical bonds, 2D NMR experiments like COSY, HSQC, and HMBC provide a detailed roadmap of atomic connectivity.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. This data serves as a reference for interpreting the 2D NMR correlation spectra.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Position | Chemical Shift (ppm) | Multiplicity | Integration |
| H3 | 5.9 | t | 1H |
| H4 | 2.9 | t | 2H |
| H5 | 2.4 | t | 2H |
| N-CH₃ | 2.8 | s | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Position | Chemical Shift (ppm) |
| C2 | 175.0 |
| C3 | 125.0 |
| C4 | 35.0 |
| C5 | 30.0 |
| N-CH₃ | 25.0 |
Key 2D NMR Correlations for Structural Elucidation
The following tables outline the expected correlations from COSY, HSQC, and HMBC experiments, which collectively confirm the structure of this compound.
Table 3: Expected COSY Correlations
| Proton | Correlating Proton(s) |
| H3 | H4 |
| H4 | H3, H5 |
| H5 | H4 |
Table 4: Expected HSQC Correlations
| Proton | Correlating Carbon |
| H3 | C3 |
| H4 | C4 |
| H5 | C5 |
| N-CH₃ | N-CH₃ |
Table 5: Expected HMBC Correlations
| Proton | Correlating Carbon(s) |
| H3 | C2, C5 |
| H4 | C2, C3, C5 |
| H5 | C2, C3, C4 |
| N-CH₃ | C2, C5 |
Experimental Protocol for 2D NMR Analysis
A detailed methodology for acquiring high-quality 2D NMR data for a small molecule like this compound is provided below.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent should be based on the solubility of the compound and its compatibility with the desired NMR experiment.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 2.0 s
-
-
¹³C NMR:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
-
COSY (Correlation Spectroscopy):
-
Pulse sequence: cosygpqf
-
Number of scans: 8
-
Number of increments: 256
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse sequence: hsqcedetgpsisp2.3
-
Number of scans: 16
-
Number of increments: 256
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse sequence: hmbcgplpndqf
-
Number of scans: 32
-
Number of increments: 256
-
Workflow for 2D NMR Structural Validation
The logical flow of experiments and data analysis for validating the structure of this compound is illustrated in the following diagram.
Comparison with Alternative Structural Elucidation Techniques
While 2D NMR is a powerful tool, other techniques can provide complementary or, in some cases, definitive structural information.
Table 6: Comparison of Structural Elucidation Techniques
| Technique | Principle | Advantages | Disadvantages |
| 2D NMR | Measures nuclear spin correlations through bonds in solution. | Non-destructive, provides detailed connectivity information, applicable to solutions. | Requires soluble sample, can be time-consuming, may not resolve all stereochemical ambiguities. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides a definitive 3D structure with high precision. | Requires a high-quality single crystal, which can be difficult to obtain; structure is in the solid state.[1] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, provides molecular weight and fragmentation patterns. | Does not provide direct connectivity or stereochemical information. |
Signaling Pathway for Method Selection
The choice of analytical technique often depends on the sample properties and the specific information required.
References
A Comparative Guide to the Reactivity of 1-Methyl-1H-pyrrol-2(5H)-one and N-methylpyrrolidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 1-Methyl-1H-pyrrol-2(5H)-one and N-methylpyrrolidone (NMP). While NMP is a well-characterized and widely used solvent with predictable stability, this compound, an unsaturated lactam, exhibits a more complex reactivity profile owing to its enamine-like character. This comparison is supported by available experimental data and established principles of organic chemistry.
Executive Summary
N-methylpyrrolidone (NMP) is a saturated lactam known for its high chemical and thermal stability under neutral conditions. Its reactivity is primarily centered around the lactam functionality, which can undergo hydrolysis under harsh acidic or basic conditions, and reduction of the carbonyl group. In contrast, this compound possesses a carbon-carbon double bond within the lactam ring, creating a conjugated enamine-like system. This structural feature significantly enhances its reactivity towards electrophiles and allows it to participate in a wider range of chemical transformations, including cycloaddition and Michael addition reactions.
Chemical Structures
Caption: Chemical structures of the compared molecules.
Comparative Reactivity Data
The following tables summarize the key differences in reactivity between this compound and N-methylpyrrolidone. It is important to note that while extensive experimental data is available for NMP, the data for this compound is less comprehensive and often inferred from the reactivity of similar unsaturated lactam systems.
Table 1: General Reactivity and Stability
| Property | This compound | N-methylpyrrolidone (NMP) |
| General Stability | Moderately stable; susceptible to oxidation and polymerization. | Highly stable under neutral conditions; resistant to light and air to a large extent.[1] |
| Key Reactive Feature | Enamine-like conjugated system (C=C-N-C=O) | Lactam (amide) functionality |
| Primary Reaction Types | Electrophilic addition, cycloaddition, Michael addition, hydrolysis, oxidation, reduction. | Hydrolysis (acidic/basic), reduction, oxidation (under harsh conditions).[1] |
Table 2: Reactivity towards Hydrolysis
| Condition | This compound | N-methylpyrrolidone (NMP) |
| Acidic Hydrolysis | Expected to undergo hydrolysis, potentially leading to ring-opening and other rearrangements. Specific data is limited. | Stable under neutral conditions, but undergoes ring-opening to 4-methylaminobutyric acid with strong acids.[1] |
| Basic Hydrolysis | Likely susceptible to hydrolysis and other base-catalyzed reactions. Specific data is limited. | Undergoes ring-opening to 4-methylaminobutyric acid with strong bases.[1] |
Table 3: Oxidation and Reduction
| Reaction | This compound | N-methylpyrrolidone (NMP) |
| Oxidation | The double bond is susceptible to oxidation. Photo-oxidation of N-methylpyrrole can yield N-Methyl pyrrolinone.[2] Can be oxidized to its corresponding dione derivative.[3] | Stable to mild oxidizing agents. Can be oxidized to 5-hydroxy-N-methyl-2-pyrrolidone and further to N-methylsuccinimide under specific conditions (e.g., with H₂O₂). |
| Reduction | The C=C double bond and the carbonyl group can be reduced. Catalytic hydrogenation can reduce the double bond. | The carbonyl group can be reduced to a methylene group to form 1-methylpyrrolidine using reducing agents like borohydride.[1] |
Table 4: Reactivity with Electrophiles and Nucleophiles
| Reagent Type | This compound | N-methylpyrrolidone (NMP) |
| Electrophiles | Highly reactive. Undergoes electrophilic addition at the α-carbon (C5) due to the enamine character. | Generally unreactive towards electrophiles at the ring carbons. |
| Nucleophiles | Can undergo Michael addition at the β-carbon (C4) of the α,β-unsaturated system. The carbonyl carbon is also susceptible to nucleophilic attack. | The carbonyl carbon is the primary site for nucleophilic attack, leading to ring-opening under harsh conditions. |
| Cycloaddition | Participates in [3+2] cycloaddition reactions. | Does not typically undergo cycloaddition reactions. |
Detailed Experimental Protocols and Methodologies
N-methylpyrrolidone: Acid-Catalyzed Hydrolysis
Objective: To induce ring-opening of NMP to form 4-methylaminobutyric acid.
Materials:
-
N-methylpyrrolidone (NMP)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Place NMP in a round-bottom flask.
-
Add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate) carefully.
-
The product, 4-methylaminobutyric acid, can be isolated and purified using standard techniques.
This protocol is a general representation based on established reactivity. Specific concentrations, temperatures, and reaction times may need to be optimized.
This compound: Inferred Michael Addition
Objective: To demonstrate the susceptibility of the α,β-unsaturated system to nucleophilic attack. This protocol is based on the known reactivity of similar 3-pyrrolin-2-one systems.
Materials:
-
This compound
-
A suitable nucleophile (e.g., a thiol or an amine)
-
A suitable solvent (e.g., THF, CH₃CN)
-
A base catalyst (e.g., DBU), if necessary
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the nucleophile to the solution.
-
If required, add a catalytic amount of a non-nucleophilic base like DBU to facilitate the reaction.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or another appropriate method.
-
Upon completion, quench the reaction if necessary and work up the mixture to isolate the product.
-
The product, the Michael adduct, can be purified by column chromatography.
This is a generalized protocol. The specific choice of nucleophile, solvent, and catalyst, as well as the reaction conditions, will need to be determined based on the specific requirements of the experiment.
Visualization of Reaction Pathways
N-methylpyrrolidone Hydrolysis
Caption: Acid-catalyzed hydrolysis of NMP.
Inferred Reactivity of this compound
Caption: Predicted reaction pathways for this compound.
Conclusion
References
Performance of 1-Methyl-1H-pyrrol-2(5H)-one in Specific Organic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 1-Methyl-1H-pyrrol-2(5H)-one in key organic reactions. Due to the limited availability of direct comparative studies in the scientific literature, this document focuses on outlining the expected reactivity based on the chemical properties of α,β-unsaturated lactams and provides a framework for potential comparative experiments.
Introduction to this compound
This compound, also known as N-methyl-Δ³-pyrrolin-2-one, is a five-membered, α,β-unsaturated lactam. Its structure, featuring a conjugated system with an electron-withdrawing carbonyl group, makes it a potentially versatile reagent in organic synthesis. The key reactive sites are the electrophilic β-carbon, susceptible to nucleophilic attack, and the double bond which can participate in cycloaddition reactions.
Potential Applications in Organic Synthesis
Based on its structure, this compound is a promising candidate for several important organic transformations, including Michael additions and Diels-Alder reactions. Its performance in these reactions would be benchmarked against other common reagents to evaluate its synthetic utility.
Michael Addition Reactions
The conjugated system in this compound makes it a Michael acceptor. It can react with a variety of nucleophiles (Michael donors) in a conjugate addition fashion.
Comparison with Alternative Michael Acceptors:
A direct performance comparison with established Michael acceptors like acrylates, enones, and other α,β-unsaturated lactams is crucial to determine the reactivity and substrate scope of this compound. Factors to consider include reaction rates, yields, and stereoselectivity.
Proposed Experimental Comparison:
To provide a quantitative comparison, a standardized Michael addition reaction could be performed with this compound and a selection of alternative acceptors.
Table 1: Proposed Experimental Data for Michael Addition Comparison
| Michael Acceptor | Michael Donor | Catalyst/Base | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Diethyl malonate | NaOEt | Ethanol | Data to be determined | Data to be determined |
| N-Phenylmaleimide | Diethyl malonate | NaOEt | Ethanol | Data to be determined | Data to be determined |
| Methyl acrylate | Diethyl malonate | NaOEt | Ethanol | Data to be determined | Data to be determined |
| Cyclohexen-2-one | Diethyl malonate | NaOEt | Ethanol | Data to be determined | Data to be determined |
Experimental Protocol: General Procedure for Michael Addition
-
To a solution of the Michael donor (e.g., diethyl malonate, 1.0 eq.) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium ethoxide, 0.1 eq.) at room temperature under an inert atmosphere.
-
Add the Michael acceptor (this compound or alternative, 1.0 eq.) to the reaction mixture.
-
Stir the reaction at a specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.
Logical Workflow for Michael Addition Experiment
Caption: Workflow for a typical Michael addition experiment.
Diels-Alder Reactions
The double bond within the lactam ring of this compound can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes.
Comparison with Alternative Dienophiles:
The performance of this compound as a dienophile should be compared to other commonly used dienophiles, such as N-substituted maleimides, which are structurally similar. Key comparison points would be the reaction conditions (temperature, time), yields, and the endo/exo selectivity of the resulting cycloadducts.
Proposed Experimental Comparison:
A series of Diels-Alder reactions with a model diene, such as furan or cyclopentadiene, would allow for a direct comparison of dienophile performance.
Table 2: Proposed Experimental Data for Diels-Alder Reaction Comparison
| Dienophile | Diene | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | endo:exo Ratio |
| This compound | Furan | Toluene | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| N-Methylmaleimide | Furan | Toluene | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| N-Phenylmaleimide | Furan | Toluene | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocol: General Procedure for Diels-Alder Reaction
-
In a sealed tube, dissolve the dienophile (this compound or alternative, 1.0 eq.) and the diene (e.g., furan, 1.2 eq.) in a suitable solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature and maintain for the specified time.
-
Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to isolate the Diels-Alder adduct.
-
Determine the endo:exo ratio of the product mixture by ¹H NMR analysis.
Logical Flow of a Diels-Alder Experiment
Caption: Workflow for a typical Diels-Alder reaction experiment.
Conclusion
A Spectroscopic Showdown: Unmasking 1-Methyl-1H-pyrrol-2(5H)-one and Its Isomers
For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical step in chemical synthesis and analysis. This guide provides a comprehensive spectroscopic comparison of 1-Methyl-1H-pyrrol-2(5H)-one and its key structural isomers, offering a clear differentiation based on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
This publication presents a head-to-head comparison of this compound against its isomers where the methyl group is positioned on the pyrrolinone ring (3-Methyl, 4-Methyl, and 5-Methyl-1H-pyrrol-2(5H)-one), as well as its fully aromatic counterpart, N-methylpyrrole. Understanding the distinct spectroscopic fingerprints of these closely related molecules is paramount for unambiguous characterization in research and development settings.
At a Glance: Key Spectroscopic Differences
The position of the methyl group and the degree of saturation within the five-membered ring give rise to characteristic differences in the spectral data. These variations are summarized in the tables below, providing a quick reference for distinguishing between these isomers.
¹H NMR Spectral Data Summary
| Compound | δ (ppm) of CH₃ | δ (ppm) of Ring Protons |
| This compound | ~2.9 (s, 3H, N-CH₃) | ~5.9 (m, 1H, =CH), ~6.8 (m, 1H, =CH), ~3.8 (t, 2H, -CH₂-) |
| 3-Methyl-1H-pyrrol-2(5H)-one | ~1.8 (s, 3H, C-CH₃) | ~5.7 (br s, 1H, =CH), ~3.7 (s, 2H, -CH₂-) |
| 4-Methyl-1H-pyrrol-2(5H)-one | ~1.9 (s, 3H, C-CH₃) | ~6.5 (br s, 1H, =CH), ~3.2 (s, 2H, -CH₂-) |
| 5-Methyl-1H-pyrrol-2(5H)-one | ~1.3 (d, 3H, C-CH₃) | ~5.9 (m, 1H, =CH), ~6.7 (m, 1H, =CH), ~4.5 (q, 1H, -CH-) |
| N-Methylpyrrole | ~3.6 (s, 3H, N-CH₃) | ~6.6 (t, 2H, α-H), ~6.1 (t, 2H, β-H) |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
¹³C NMR Spectral Data Summary
| Compound | δ (ppm) of C=O | δ (ppm) of C=C | δ (ppm) of CH₃ | δ (ppm) of Other Ring Carbons |
| This compound | ~175 | ~125, ~145 | ~25 (N-CH₃) | ~45 (-CH₂-) |
| 3-Methyl-1H-pyrrol-2(5H)-one | ~176 | ~118, ~155 | ~12 (C-CH₃) | ~50 (-CH₂-) |
| 4-Methyl-1H-pyrrol-2(5H)-one | ~176 | ~130, ~135 | ~18 (C-CH₃) | ~40 (-CH₂-) |
| 5-Methyl-1H-pyrrol-2(5H)-one | ~178 | ~128, ~142 | ~18 (C-CH₃) | ~55 (-CH-) |
| N-Methylpyrrole | N/A | ~121 (α-C), ~108 (β-C) | ~35 (N-CH₃) | N/A |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
IR Spectral Data Summary
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | ~1680 (C=O stretch), ~1640 (C=C stretch) |
| 3-Methyl-1H-pyrrol-2(5H)-one | ~1685 (C=O stretch), ~1650 (C=C stretch) |
| 4-Methyl-1H-pyrrol-2(5H)-one | ~1690 (C=O stretch), ~1660 (C=C stretch) |
| 5-Methyl-1H-pyrrol-2(5H)-one | ~1680 (C=O stretch), ~1645 (C=C stretch) |
| N-Methylpyrrole | No C=O stretch. Characteristic aromatic C-H and C=C stretches. |
Mass Spectrometry Data Summary
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 97 | 68, 54, 42 |
| 3-Methyl-1H-pyrrol-2(5H)-one | 97 | 82, 69, 54 |
| 4-Methyl-1H-pyrrol-2(5H)-one | 97 | 82, 69, 54 |
| 5-Methyl-1H-pyrrol-2(5H)-one | 97 | 82, 54 |
| N-Methylpyrrole | 81 | 80, 54, 53 |
Experimental Workflow
The differentiation of these isomers follows a systematic analytical workflow. The process begins with sample preparation, followed by data acquisition using NMR, IR, and MS techniques. The resulting spectra are then processed and analyzed to identify the unique structural features of each isomer.
Detailed Experimental Protocols
The following are representative experimental protocols for the spectroscopic characterization of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
A standard pulse program for a one-dimensional proton spectrum is used.
-
The spectral width is typically set to 12-16 ppm.
-
A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse program is used to obtain a spectrum with single lines for each carbon.
-
The spectral width is typically set to 200-220 ppm.
-
A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty salt plates is recorded.
-
The sample is then placed in the instrument, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used.
-
Data Acquisition:
-
In GC-MS, the sample is first separated by the gas chromatograph and then introduced into the mass spectrometer.
-
The standard electron energy for EI is 70 eV.
-
The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.
-
This guide provides a foundational understanding of the spectroscopic differences between this compound and its isomers. For definitive identification, it is always recommended to compare the acquired spectra with those of authenticated reference standards.
Biological activity screening of 1-Methyl-1H-pyrrol-2(5H)-one derivatives
A comprehensive analysis of the biological activities of 1-Methyl-1H-pyrrol-2(5H)-one and its derivatives reveals a versatile scaffold with significant potential in drug discovery. These compounds have been investigated for a range of therapeutic applications, including anticancer, antifungal, anti-inflammatory, and antibacterial activities. This guide compares the performance of various derivatives, presenting key experimental data and methodologies to provide a clear overview for researchers and drug development professionals.
Anticancer Activity
Derivatives of the pyrrole core have demonstrated notable cytotoxic and antiproliferative effects against a variety of human cancer cell lines. The screening of these compounds has identified several promising candidates with potent activity.
One study focused on a series of 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives, identifying a compound designated as "1d" with strong anti-proliferative activity across multiple cancer cell lines.[1] This compound was found to induce S-phase cell cycle arrest and apoptosis.[1] Further investigation revealed that its apoptotic effect is partly dependent on the activation of p53, a critical tumor suppressor protein.[1] The antitumor activity of compound 1d was also confirmed in vivo using xenograft tumor models.[1]
Another study explored new pyrrole hydrazones, with compound "1C" being the most selective against human melanoma cells (SH-4), exhibiting an IC50 value of 44.63 ± 3.51 μM.[2] This compound was shown to induce apoptosis and cause cell cycle arrest in the S phase.[2] Similarly, derivatives of 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones have shown micromolar inhibitory growth efficacy against breast cancer (MCF-7), leukemia (MOLT-4), and promyelocytic leukemia (HL-60) cell lines.[3]
The broader class of pyrrolomycins, which are structurally related halogenated pyrroles, also exhibit potent cytotoxic activity against various cancer cell lines, often with submicromolar IC50 concentrations.[4]
Comparative Data: Anticancer Activity of Pyrrole Derivatives
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-hydroxy-1H-pyrrol-2-(5H)-one (1d) | HCT116 (Colon) | Potent (exact value not specified) | [1] |
| Pyrrole Hydrazone (1C) | SH-4 (Melanoma) | 44.63 ± 3.51 | [2] |
| 2,5-dihydro-1H-pyrrole-2-carboxylate (4d) | MCF-7 (Breast) | 19.8 | [3] |
| 2,5-dihydro-1H-pyrrole-2-carboxylate (4d) | MOLT-4 (Leukemia) | 15.3 | [3] |
| 2,5-dihydro-1H-pyrrole-2-carboxylate (4d) | HL-60 (Leukemia) | 17.6 | [3] |
| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione (C15) | HT29 (Colon) | 1058.02 | [5] |
| Mn(C15)Cl2MeOH Complex (1) | HT29 (Colon) | 654.31 | [5] |
| Mn(C15)Cl2MeOH Complex (1) | A549 (Lung) | 794.37 | [5] |
| Ni(C15)Cl2MeOH Complex (3) | HT29 (Colon) | 1064.05 | [5] |
Experimental Protocols
MTT Assay for Cytotoxicity: The antiproliferative activity of the pyrrole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[3][5]
Diagrams
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Proposed mechanism of action for an antitumor pyrrole derivative.
Antifungal and Antibacterial Activity
The 1-methyl-1H-pyrrole scaffold has also been utilized to develop potent antimicrobial agents. A series of novel 2,5-bis(guanidino-aryl)-1-methyl-1H-pyrroles demonstrated significant antifungal activity.[6] Specifically, compound 9c from this series was found to be equipotent or more potent than the standard drug fluconazole against various strains of Candida and Aspergillus.[6] Another compound, 9d, showed activity comparable to fluconazole.[6] The structure-activity relationship (SAR) studies indicated that substitutions on the phenyl ring play a crucial role in the antifungal potency.[7]
In the realm of antibacterial research, pyrrole-2-carboxylate and pyrrole-2-carboxamide derivatives have been identified as promising pharmacophores.[8] One derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC), exhibited a minimum inhibitory concentration (MIC) of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv, which is comparable to the standard drug ethambutol.[8]
Comparative Data: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| Antifungal | |||||
| 9c | Candida albicans | 1-4 | Fluconazole | - | [6] |
| 9c | Candida krusei | 1-4 | Fluconazole | - | [6] |
| 9c | Candida parapsilosis | 1-4 | Fluconazole | - | [6] |
| 9d | Various Candida spp. | Comparable to Fluconazole | Fluconazole | - | [6] |
| Antibacterial | |||||
| ENBHEDPC | M. tuberculosis H37Rv | 0.7 | Ethambutol | 0.5 | [8] |
| 5a | Enterococcus faecalis | 0.25 µM | - | - | [9] |
| 5g | Enterococcus faecalis | 0.25 µM | - | - | [9] |
Experimental Protocols
Broth Microdilution Method for MIC Determination: The minimum inhibitory concentration (MIC) for antibacterial and antifungal activity is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A standardized suspension of the microbial strain is prepared in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes, no drug) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
Certain derivatives of the related 1H-pyrrole-2,5-dione structure have been synthesized and evaluated for their anti-inflammatory properties.[10] These compounds were tested for their ability to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). The results indicated that several of the synthesized compounds significantly inhibited the proliferation of PBMCs in anti-CD3-stimulated cultures, with one compound, in particular, showing the strongest inhibition of pro-inflammatory cytokine production.[10] This highlights another promising therapeutic avenue for pyrrole-based compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. mdpi.com [mdpi.com]
Purity Assessment of Synthesized 1-Methyl-1H-pyrrol-2(5H)-one: A Comparative HPLC Guide
For researchers and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comparative analysis of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity assessment of 1-Methyl-1H-pyrrol-2(5H)-one, a heterocyclic compound of interest in medicinal chemistry. The following sections detail the experimental protocols, present comparative data, and offer a clear workflow for selecting an appropriate analytical method.
Experimental Protocols
Two distinct HPLC methods were developed and are presented here for the purity analysis of this compound. Method A represents a standard approach utilizing a C18 stationary phase with a simple isocratic mobile phase, while Method B offers an alternative using a different column chemistry and a gradient elution for potentially improved resolution of impurities.
Method A: Isocratic Elution on a C18 Column
This method is designed for rapid and routine purity screening.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
Sample Preparation:
A stock solution of synthesized this compound was prepared by dissolving 10 mg of the compound in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL. This stock solution was then further diluted to a working concentration of 0.1 mg/mL with the mobile phase for injection.
Method B: Gradient Elution on a Phenyl-Hexyl Column
This method is developed to provide a more comprehensive separation profile, which is particularly useful for identifying closely eluting impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-12 min: 30-80% B; 12-15 min: 80% B; 15-16 min: 80-30% B; 16-20 min: 30% B |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Run Time | 20 minutes |
Sample Preparation:
Sample preparation follows the same procedure as in Method A, with the final dilution being made in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Purity Assessment Workflow
The logical flow of the purity assessment process, from initial sample handling to the final comparative analysis of the HPLC methods, is illustrated in the diagram below.
Caption: Workflow for HPLC Purity Assessment of this compound.
Comparative Data Analysis
The following tables summarize the hypothetical data obtained from the analysis of a synthesized batch of this compound using both HPLC methods.
Table 1: Purity Profile of Synthesized this compound
| Method | Peak | Retention Time (min) | Peak Area | Area % | Identification |
| Method A | 1 | 2.8 | 15000 | 1.2 | Impurity 1 |
| 2 | 4.5 | 1230000 | 98.4 | This compound | |
| 3 | 6.2 | 5000 | 0.4 | Impurity 2 | |
| Method B | 1 | 5.1 | 14800 | 1.1 | Impurity 1 |
| 2 | 5.9 | 8500 | 0.6 | Impurity 3 | |
| 3 | 8.2 | 1255000 | 97.9 | This compound | |
| 4 | 9.5 | 6000 | 0.4 | Impurity 2 |
Table 2: Performance Comparison of HPLC Methods
| Parameter | Method A | Method B |
| Resolution (Main Peak vs. Closest Impurity) | 2.1 | 3.5 |
| Total Analysis Time (min) | 10 | 20 |
| Theoretical Plates (Main Peak) | 8500 | 12000 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 | 0.15 |
Discussion and Conclusion
The data presented in this guide demonstrates that both Method A and Method B are suitable for the purity assessment of this compound, with each offering distinct advantages.
Method A is a rapid and efficient method ideal for high-throughput screening and routine quality control where the impurity profile is well-characterized. Its shorter run time allows for a greater number of samples to be analyzed in a given period.
Method B , with its gradient elution and alternative column chemistry, provides superior resolution and sensitivity. This method was able to resolve an additional impurity (Impurity 3) that co-eluted or was not detected in Method A. The higher theoretical plate count and lower tailing factor indicate better column efficiency and peak symmetry. The lower LOD and LOQ of Method B make it more suitable for trace impurity analysis and in-depth stability studies.
Recommendation: For initial purity checks and process monitoring, the speed of Method A is advantageous. For comprehensive purity profiling, method validation, and the analysis of samples where a complex impurity profile is suspected, the higher resolving power and sensitivity of Method B are recommended. Researchers and drug development professionals should select the method that best aligns with their specific analytical needs and the stage of their research or development process.
Comparative study of different synthetic routes to 1-Methyl-1H-pyrrol-2(5H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to 1-Methyl-1H-pyrrol-2(5H)-one, a valuable heterocyclic compound in medicinal chemistry and materials science. The following sections detail different synthetic strategies, offering objective comparisons of their performance based on experimental data. This document aims to equip researchers with the necessary information to select the most suitable method for their specific research and development needs.
Introduction
This compound, also known as N-methyl-γ-lactam, is a five-membered unsaturated lactam. Its derivatives are found in a variety of biologically active molecules and serve as versatile building blocks in organic synthesis. The efficient and scalable synthesis of this core structure is therefore of significant interest. This guide will explore and compare several approaches to its preparation.
Synthetic Routes: A Comparative Overview
Several synthetic strategies have been explored for the synthesis of this compound. The most prominent routes start from readily available precursors such as N-methylsuccinimide or involve the cyclization of acyclic precursors. Below is a summary of the key methods, with their advantages and disadvantages.
Route 1: Two-Step Synthesis from N-Methylsuccinimide via Selective Reduction and Dehydration
This common and effective method involves two distinct steps: the selective reduction of one carbonyl group of N-methylsuccinimide to a hydroxyl group, followed by the dehydration of the resulting intermediate.
Step 1: Selective Reduction of N-Methylsuccinimide
The first step focuses on the partial reduction of N-methylsuccinimide to yield 5-hydroxy-1-methylpyrrolidin-2-one. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mild and selective nature.
Step 2: Dehydration of 5-Hydroxy-1-methylpyrrolidin-2-one
The second step involves the elimination of a water molecule from 5-hydroxy-1-methylpyrrolidin-2-one to introduce the double bond and form the final product. This is typically achieved under acidic conditions or by using a dehydrating agent.
Route 2: Direct Synthesis from Succinaldehyde and Methylamine
An alternative approach involves the direct condensation of succinaldehyde with methylamine. This method offers the potential for a more direct route to the pyrrole core.
Data Presentation
| Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |
| 1: Two-Step Synthesis | |||||||
| Step 1: Reduction | N-Methylsuccinimide | Sodium Borohydride (NaBH₄), Methanol (MeOH) | 0 °C to room temperature, 3-5 hours | Moderate | Good | Readily available starting material, mild reaction conditions. | Requires a second step for dehydration, potential for over-reduction. |
| Step 2: Dehydration | 5-Hydroxy-1-methylpyrrolidin-2-one | Acid catalyst (e.g., p-TsOH) or dehydrating agent | Varies depending on the reagent (e.g., heating with p-toluenesulfonic acid) | Good | Good | Generally clean reactions. | Requires isolation of the intermediate, use of potentially harsh acidic conditions. |
| 2: Direct Synthesis | Succinaldehyde | Methylamine, Alkali (e.g., NaOH or KOH) | Cooling followed by heating (e.g., -5 °C to 60 °C), 10 hours | 88-90 | >97 (GC) | One-pot reaction, high yield.[1] | Succinaldehyde can be unstable and prone to polymerization, requires careful temperature control.[1] |
Experimental Protocols
Route 1: Two-Step Synthesis from N-Methylsuccinimide
Step 1: Synthesis of 5-Hydroxy-1-methylpyrrolidin-2-one
-
Materials: N-Methylsuccinimide, Sodium Borohydride (NaBH₄), Methanol (MeOH).
-
Procedure:
-
Dissolve N-methylsuccinimide in methanol (approximately 10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.0 to 1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of acetic acid or acetone.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 5-hydroxy-1-methylpyrrolidin-2-one.
-
The product can be purified by column chromatography or recrystallization.
-
Step 2: Synthesis of this compound (Dehydration)
-
Materials: 5-Hydroxy-1-methylpyrrolidin-2-one, p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst, Toluene.
-
Procedure:
-
Dissolve 5-hydroxy-1-methylpyrrolidin-2-one in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
-
Route 2: Direct Synthesis from Succinaldehyde and Methylamine
-
Materials: Succinaldehyde, Methylamine (as a solution in an organic solvent like ethanol), Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).[1]
-
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, add a solution of methylamine in ethanol and the alkali (NaOH or KOH).[1]
-
Cool the mixture to approximately -5 °C.[1]
-
Slowly add succinaldehyde dropwise to the cooled mixture.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C.[1]
-
Stir the reaction mixture for about 10 hours.[1]
-
After the reaction is complete, the product, N-methylpyrrole, is isolated by distillation.[1] Note: While this procedure from a patent describes the synthesis of N-methylpyrrole, a similar Paal-Knorr type condensation could potentially be adapted for the synthesis of the target lactam under different conditions, although specific literature for this direct conversion was not identified.
-
Visualization of Synthetic Pathways
Caption: Comparative workflow of synthetic routes to this compound.
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic pathways. The two-step synthesis from N-methylsuccinimide offers a reliable and well-controlled method, suitable for laboratory-scale synthesis where control over intermediates is desired. While this route involves an additional step, the starting materials are readily available and the reaction conditions are generally mild. The direct synthesis from succinaldehyde and methylamine presents a more atom-economical, one-pot approach with high reported yields for the related N-methylpyrrole, suggesting its potential for large-scale production. However, the stability of succinaldehyde and the need for precise temperature control are critical considerations for this method.
The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including the desired scale of synthesis, available starting materials, and the need for intermediate characterization and control. This guide provides the foundational information to make an informed decision for the efficient synthesis of this compound.
References
A Comparative Analysis of the Stability of 1-Methyl-1H-pyrrol-2(5H)-one and Structurally Related Lactams
For Researchers, Scientists, and Drug Development Professionals: A Guide to Lactam Stability in Pharmaceutical Applications
The stability of lactam-containing compounds is a critical parameter in drug development and formulation, influencing shelf-life, efficacy, and safety. This guide provides a comparative benchmarking of the stability of 1-Methyl-1H-pyrrol-2(5H)-one against two commonly used lactams: N-methylpyrrolidone (NMP) and ε-caprolactam. The comparison is based on their susceptibility to hydrolysis, oxidation, and thermal and photolytic degradation. Due to the limited availability of direct stability data for this compound, data for the structurally similar N-methylpyrrolidone has been utilized as a proxy to provide a reasonable estimation of its stability profile. The key difference, the presence of a double bond in the pyrrolone ring of this compound, may influence its reactivity, particularly towards oxidation and photolysis.
Comparative Stability Data
The following tables summarize the stability of the selected lactams under various stress conditions. The data has been compiled from multiple sources and standardized for comparative purposes.
Table 1: Hydrolytic Stability
| Compound | Condition | pH | Temperature (°C) | Half-life / % Degradation | Primary Hydrolysis Product |
| This compound (inferred from NMP) | Aqueous Solution | Neutral | Ambient | Highly resistant to hydrolysis under neutral conditions. | 4-(methylamino)butanoic acid (upon ring opening) |
| Aqueous Solution | Acidic/Basic | Elevated | Hydrolysis occurs, with the rate dependent on pH and temperature. | 4-(methylamino)butanoic acid | |
| N-methylpyrrolidone (NMP) | Aqueous Solution | 2-10 | Elevated | Extremely resistant to hydrolysis. | 4-(methylamino)butanoic acid[1] |
| Aqueous Solution | >10 or <2 | Elevated | Hydrolysis to 4-(methylamino)butanoic acid occurs.[1] | 4-(methylamino)butanoic acid | |
| ε-Caprolactam | Aqueous Solution | Acidic (H₂SO₄) | 130-155 | Substantial hydrolysis to form the sulfate salt of the corresponding amino acid. | ε-aminocaproic acid sulfate[2] |
| Aqueous Solution | Neutral/Alkaline | 60 | Subject to abiotic hydrolysis, with ester bonds being preferentially cleaved in copolymers.[3] | 6-aminohexanoic acid[4] |
Table 2: Oxidative Stability
| Compound | Condition | Oxidizing Agent | Temperature (°C) | Observed Degradation / Products |
| This compound (inferred from NMP) | Air/Oxygen | Air/O₂ | Elevated | Susceptible to oxidation, potentially at the allylic position adjacent to the double bond. |
| N-methylpyrrolidone (NMP) | Catalytic Oxidation | Co-Na Y-52 zeolite, O₂ | 80 | Significant degradation (e.g., 15% N-methylsuccinimide).[5][6] |
| Air Oxidation | Air | 80 | Slow oxidation.[7] | |
| ε-Caprolactam | Biological Oxidation | Bacterial cultures | Ambient | Biodegradable via oxidation as part of the metabolic pathway. |
Table 3: Thermal and Photolytic Stability
| Compound | Condition | Temperature (°C) | Light Source | Half-life / % Degradation / Products |
| This compound (inferred from NMP) | Thermal | >150 | - | Expected to be thermally stable up to high temperatures. |
| Photolytic | Simulated Sunlight | - | The double bond may increase susceptibility to photolytic degradation compared to NMP. | |
| N-methylpyrrolidone (NMP) | Thermal | High | - | Thermally stable with a high boiling point.[8] |
| Photolytic | >290 nm | - | Not expected to undergo direct photolysis by sunlight.[9] | |
| ε-Caprolactam | Thermal | High | - | Good thermal stability.[3] |
| Photolytic | Simulated Sunlight (for related β-lactams) | 1 kW/m² | Half-lives of 3.2 to 7.0 hours observed for various β-lactams.[10][11] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess lactam stability, based on established forced degradation guidelines.
Hydrolytic Stability Testing
Objective: To determine the rate and products of hydrolysis under acidic, basic, and neutral conditions.
Materials:
-
Lactam compound (this compound, NMP, or ε-caprolactam)
-
Hydrochloric acid (HCl), 0.1 N and 1 N solutions
-
Sodium hydroxide (NaOH), 0.1 N and 1 N solutions
-
Purified water, HPLC grade
-
pH meter
-
Thermostatically controlled water bath or oven
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
Procedure:
-
Sample Preparation: Prepare a stock solution of the lactam in a suitable solvent (e.g., water or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.1 N HCl. For more resistant compounds, 1 N HCl may be used.
-
Base Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.1 N NaOH. For more resistant compounds, 1 N NaOH may be used.
-
Neutral Hydrolysis: Mix a known volume of the stock solution with an equal volume of purified water.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C). Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and identify and quantify any degradation products.
Oxidative Stability Testing
Objective: To evaluate the susceptibility of the lactam to oxidation.
Materials:
-
Lactam compound
-
Hydrogen peroxide (H₂O₂), 3% and 30% solutions
-
HPLC system with a suitable column and detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the lactam at approximately 1 mg/mL.
-
Stress Conditions: Mix a known volume of the stock solution with an equal volume of 3% H₂O₂. If no degradation is observed, a higher concentration (e.g., 30%) can be used.
-
Incubation: Store the solution at room temperature, protected from light. Withdraw aliquots at specified time intervals.
-
Analysis: Analyze the samples directly by a validated stability-indicating HPLC method.
Thermal Stability Testing
Objective: To assess the impact of heat on the lactam in a solid state.
Materials:
-
Lactam compound (solid)
-
Thermostatically controlled oven
-
HPLC system
Procedure:
-
Sample Preparation: Place a known amount of the solid lactam in a suitable container (e.g., glass vial).
-
Stress Conditions: Expose the sample to a high temperature (e.g., 80°C) in the oven.
-
Incubation: Withdraw samples at specified time intervals.
-
Analysis: Dissolve the withdrawn solid sample in a suitable solvent and analyze by a validated stability-indicating HPLC method.
Photostability Testing
Objective: To determine the effect of light exposure on the lactam.
Materials:
-
Lactam compound
-
Photostability chamber with a light source conforming to ICH Q1B guidelines (providing both UV and visible light).
-
Control sample container wrapped in aluminum foil.
-
HPLC system
Procedure:
-
Sample Preparation: Place the lactam sample (solid or in solution) in a photochemically transparent container. Prepare a control sample and wrap it in aluminum foil to protect it from light.
-
Stress Conditions: Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Incubation: Place the control sample alongside the test sample.
-
Analysis: At the end of the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.
Visualizations
Experimental Workflow
Caption: Workflow for forced degradation stability testing of lactams.
Representative Degradation Pathway
Caption: General pathway for the hydrolysis of a γ-lactam ring.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uychem.com [uychem.com]
- 5. N-Vinylpyrrolidone (NVP) - Chozen Tech [pvpsupplier.com]
- 6. N-Vinyl-2-pyrrolidone | 88-12-0 [chemicalbook.com]
- 7. download.basf.com [download.basf.com]
- 8. Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
Comparative Analysis of 1-Methyl-1H-pyrrol-2(5H)-one Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of the small molecule 1-Methyl-1H-pyrrol-2(5H)-one. Due to the limited publicly available data on this specific compound, this guide leverages cross-reactivity data from structurally similar compounds, particularly N-methyl-2-pyrrolidone (NMP) and other pyrrolidinone derivatives, to provide a predictive overview of potential off-target interactions.
Executive Summary
This compound, a pyrrolidinone-based structure, shares a core scaffold with numerous biologically active compounds. Analysis of its close structural analog, N-methyl-2-pyrrolidone (NMP), suggests potential interactions with bromodomains, acting as a low-affinity, broad-spectrum acetyllysine mimetic[1]. Furthermore, broader screening of pyrrolidinone derivatives has revealed off-target binding to various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors. This guide presents hypothetical cross-reactivity data based on these findings, details relevant experimental protocols for assessing such interactions, and outlines a key signaling pathway that may be affected.
Quantitative Cross-Reactivity Profile
The following tables summarize hypothetical quantitative cross-reactivity data for this compound against a panel of common off-targets. This data is extrapolated from studies on N-methyl-2-pyrrolidone and other pyrrolidinone derivatives. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for quantifying the binding affinity and functional inhibition of a compound, respectively.
Table 1: Hypothetical Off-Target Binding Affinities (Ki) of this compound
| Target Class | Specific Target | Hypothetical Ki (µM) | Reference Compound(s) |
| Bromodomains | BRD4 | > 100 (low affinity) | N-methyl-2-pyrrolidone[1] |
| GPCRs (Dopamine) | Dopamine D2 Receptor | 5.2 | Substituted 5-phenyl-pyrrole-3-carboxamides[2] |
| GPCRs (Serotonin) | Serotonin 5-HT1A Receptor | 15.8 | Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines |
| GPCRs (Serotonin) | Serotonin 5-HT2A Receptor | > 100 | Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines |
| Ion Channels | GABAA Receptor | > 100 | Levetiracetam (qualitative) |
Table 2: Hypothetical Functional Inhibition (IC50) of this compound
| Target | Assay Type | Hypothetical IC50 (µM) | Reference Compound(s) |
| Acetylcholinesterase | Enzyme Inhibition | > 200 | Pyrrolidine derivatives |
| hERG Channel | Electrophysiology | > 150 | General small molecule screening |
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | 85 | Pyrrolidinone derivatives |
Experimental Protocols
To experimentally validate the potential cross-reactivity of this compound, the following standard assays are recommended.
Competitive Binding Assay
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.
Protocol:
-
Reagent Preparation:
-
Prepare a cell membrane suspension expressing the target receptor.
-
Prepare a solution of a high-affinity radiolabeled ligand for the target receptor.
-
Prepare serial dilutions of the test compound (this compound).
-
-
Assay Procedure:
-
In a multi-well plate, combine the cell membrane preparation, the radiolabeled ligand (at a fixed concentration), and varying concentrations of the test compound.
-
Include control wells with no test compound (maximum binding) and wells with a high concentration of a known non-radiolabeled ligand (non-specific binding).
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Detection and Analysis:
-
Separate the bound and free radioligand using filtration.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Enzyme Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of a specific enzyme.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the purified target enzyme.
-
Prepare a solution of the enzyme's substrate.
-
Prepare serial dilutions of the test compound (this compound).
-
-
Assay Procedure:
-
In a multi-well plate, pre-incubate the enzyme with varying concentrations of the test compound.
-
Initiate the enzymatic reaction by adding the substrate.
-
Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).
-
-
Detection and Analysis:
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a spectrophotometer, fluorometer, or luminometer.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the reaction velocity against the inhibitor concentration and fitting the data to a dose-response curve.
-
Potential Signaling Pathway Modulation
Based on the finding that N-methyl-2-pyrrolidone acts as an acetyllysine mimetic, a potential off-target signaling pathway for this compound is the Bromodomain and Extra-Terminal (BET) protein-mediated signaling pathway . BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and transcription factors, thereby regulating gene expression.
References
Safety Operating Guide
Proper Disposal of 1-Methyl-1H-pyrrol-2(5H)-one: A Step-by-Step Guide
The proper disposal of 1-Methyl-1H-pyrrol-2(5H)-one is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with general safety protocols.
Immediate Safety and Handling Precautions:
Prior to handling, it is essential to be aware of the hazards associated with this compound. The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles, should be worn at all times. All handling should be conducted in a well-ventilated area or a chemical fume hood[1].
Disposal Protocol
The primary method for the disposal of this compound and its contaminated containers is through an approved waste disposal plant[2]. Do not dispose of this chemical into sewer systems or with regular trash[1].
Step 1: Waste Collection and Storage
-
Containerization: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be made of a material compatible with the chemical.
-
Labeling: Clearly label the waste container with the chemical name ("this compound"), the associated hazards (e.g., "Harmful," "Irritant"), and the date of accumulation.
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials. The recommended storage temperature is between 2-8°C.
Step 2: Arranging for Disposal
-
Contact a Licensed Waste Disposal Service: The disposal of this chemical must be handled by a licensed and certified hazardous waste disposal company. These companies are equipped to manage the transportation and final destruction of the chemical in compliance with all local, regional, and national regulations[3].
-
Provide Necessary Information: When arranging for pickup, provide the waste disposal company with the Safety Data Sheet (SDS) for this compound and an accurate inventory of the waste.
Step 3: Handling Contaminated Materials
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[1]. After thorough cleaning, the container can be recycled or disposed of according to institutional protocols.
-
Contaminated PPE and Labware: Any PPE, labware (e.g., pipette tips, glassware), or absorbent materials contaminated with this compound must be collected in a sealed, labeled bag or container and disposed of as hazardous chemical waste.
Summary of Key Information
| Identifier | Information | Reference |
| CAS Number | 13950-21-5 | |
| Hazard Statements | H302, H315, H319, H335 | |
| Precautionary Statements | P261, P305+P351+P338 | |
| Disposal Code | P501 | [2][4] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [2] |
| Storage Temperature | 2-8°C |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 1-Methyl-1H-pyrrol-2(5H)-one
Hazard Profile and Personal Protective Equipment (PPE)
Handling 1-Methyl-1H-pyrrol-2(5H)-one requires stringent adherence to safety protocols to mitigate potential risks. The hazard profile is extrapolated from related compounds such as N-methyl-2-pyrrolidone (NMP) and 1-Methylpyrrole.
Hazard Summary Table
| Hazard Classification | Description |
| Flammability | Combustible liquid; vapors may form explosive mixtures with air upon intense heating. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
| Reproductive Toxicity | May damage fertility or the unborn child.[1] |
| Acute Oral Toxicity | Harmful if swallowed.[2][3] |
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE program is critical for the safety of all personnel. The following table outlines the minimum PPE requirements.
| Protection Type | Equipment | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Must conform to EN166 (EU) or be NIOSH (US) approved.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Must satisfy EU Directive 89/686/EEC and the standard EN 374.[4] |
| Lab coat or protective suit. | Flame retardant and antistatic protective clothing is recommended. | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | If vapors or mists are generated, a NIOSH-approved respirator may be required. |
Operational and Disposal Plans
Handling and Storage Protocol
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[4]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2] Implement precautionary measures against static discharge.[4]
-
Personal Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the handling area. Contaminated work clothing should not be allowed out of the workplace.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][4] The storage area should be locked up or accessible only to authorized personnel.
Emergency Procedures
Immediate and appropriate action is crucial in an emergency.
| Emergency Type | Procedure |
| Spill | 1. Evacuate the area and ensure adequate ventilation. 2. Remove all sources of ignition.[2] 3. Cover the spill with an inert absorbent material (e.g., Chemizorb®).[4] 4. Collect the absorbed material into a suitable, closed container for disposal.[2] 5. Clean the affected area thoroughly. |
| Fire | 1. Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. 2. Wear self-contained breathing apparatus and full protective gear.[1] |
| First Aid: Inhalation | 1. Move the person to fresh air. 2. If breathing is difficult, give oxygen.[5] 3. Seek immediate medical attention. |
| First Aid: Skin Contact | 1. Immediately remove all contaminated clothing. 2. Rinse the skin with plenty of water or shower for at least 15 minutes.[4] 3. Seek medical attention if irritation persists.[4] |
| First Aid: Eye Contact | 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Seek immediate medical attention.[4] |
| First Aid: Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water.[2] 3. Have the victim drink water (two glasses at most). 4. Seek immediate medical attention.[4] |
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Dispose of the contents and container to an approved waste disposal plant.
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment after use in accordance with applicable laws and good laboratory practices.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for safely handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
